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Core Science & Biosynthesis

Foundational

Chemical properties and stability of 2-Chloro-4-fluoro-5-iodonicotinonitrile

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Chloro-4-fluoro-5-iodonicotinonitrile Executive Summary 2-Chloro-4-fluoro-5-iodonicotinonitrile is a highly functionalized heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Chloro-4-fluoro-5-iodonicotinonitrile

Executive Summary

2-Chloro-4-fluoro-5-iodonicotinonitrile is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms on a pyridine ring, coupled with a reactive nitrile group, offers a versatile platform for complex molecular engineering. This guide provides a comprehensive analysis of its chemical properties, stability, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural attributes, proposed synthesis, handling protocols, and its vast potential as a building block for creating diverse chemical libraries, underpinned by a discussion of its site-selective reactivity.

Introduction to a Multifunctional Scaffold

Halogenated heterocyclic compounds are cornerstones of modern drug discovery. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1] Compounds containing chlorine, in particular, are prevalent in FDA-approved drugs, highlighting their importance in pharmaceutical development.[2] 2-Chloro-4-fluoro-5-iodonicotinonitrile emerges as a particularly valuable intermediate, offering multiple, distinct points for chemical modification.

Molecular Structure and Identification

The structure of 2-Chloro-4-fluoro-5-iodonicotinonitrile is defined by a pyridine ring substituted at key positions, which dictates its chemical behavior. The electron-withdrawing nature of the nitrile group and the halogens activates the pyridine ring for certain reactions, while the distinct electronic properties of chlorine, fluorine, and iodine allow for orthogonal chemical strategies.

Caption: Molecular structure of 2-Chloro-4-fluoro-5-iodonicotinonitrile.

Table 1: Chemical Identifiers

Property Value
IUPAC Name 2-Chloro-4-fluoro-5-iodopyridine-3-carbonitrile
CAS Number 1245645-59-3
Molecular Formula C₆HClFIN₂
Molecular Weight 298.44 g/mol
Canonical SMILES C1(=C(C(=CN=C1Cl)I)F)C#N

| InChI Key | Not publicly available |

Physicochemical and Toxicological Profile

Understanding the physical properties and toxicological hazards is critical for safe and effective use in a laboratory setting.

Table 2: Physicochemical and Safety Data

Property Value Source
Physical Form Solid (Predicted) N/A
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. [3]
Storage Temperature Recommended storage at freezer temperatures. Keep container tightly closed and in a dry, well-ventilated place. [4]
Acute Toxicity Harmful if inhaled (Category 4). [4]
Organ Toxicity Causes damage to organs through prolonged or repeated exposure (Category 1). [4]

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (Category 2). |[4] |

Synthesis, Purification, and Characterization

While specific synthesis routes for 2-Chloro-4-fluoro-5-iodonicotinonitrile are not widely published, a logical pathway can be proposed based on established organic chemistry principles and syntheses of analogous compounds. The key challenge lies in the sequential and regioselective introduction of the three different halogens and the nitrile group.

Strategic Synthesis Considerations

A plausible synthetic strategy involves starting with a pre-functionalized pyridine ring. Given the reactivity of halogens, an iodination step would likely be performed late in the sequence to avoid premature side reactions. A common method for generating the nitrile group on a nicotinic acid derivative is through the dehydration of a primary amide, which can be formed from the corresponding aldehyde.[5][6]

Proposed Purification and Characterization Workflow

The purification and validation of the final compound are critical to ensure its suitability for subsequent reactions. This workflow ensures the removal of reagents, byproducts, and starting materials.

Caption: Standard workflow for the purification and characterization of the target compound.

Experimental Protocol: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure, paying close attention to the coupling constants between the fluorine atom and adjacent protons/carbons.

  • Mass Spectrometry (MS) : Analyze the sample using High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and isotopic pattern characteristic of a compound containing one chlorine and one iodine atom.

  • High-Performance Liquid Chromatography (HPLC) : Assess the purity of the final compound by reverse-phase HPLC, using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). A single, sharp peak indicates high purity.

Chemical Stability and Safe Handling

The stability and safe handling of 2-Chloro-4-fluoro-5-iodonicotinonitrile are governed by its chemical structure and toxicological profile.

Stability and Storage

The compound is expected to be stable under normal laboratory conditions.[7] However, prolonged exposure to light, strong acids, strong bases, or strong oxidizing agents should be avoided to prevent degradation.[8] For long-term storage, it is imperative to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and at reduced temperatures (freezer).[4]

Hazard Analysis and Personal Protective Equipment (PPE)

As a Senior Application Scientist, I cannot overstate the importance of a thorough risk assessment before handling this compound.

  • Inhalation Hazard : The compound is harmful if inhaled.[4] All manipulations must be performed inside a certified chemical fume hood to avoid exposure to dust or vapors.[9]

  • Chronic Toxicity : It is classified as causing damage to organs through prolonged or repeated exposure.[4] This underscores the need to minimize all forms of exposure.

  • PPE Requirements : Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[8] In cases where dust generation is unavoidable, respiratory protection should be considered.[10]

Reactivity and Synthetic Utility

The true value of 2-Chloro-4-fluoro-5-iodonicotinonitrile lies in its differential reactivity, which allows for programmed, site-selective modifications. The reactivity of the carbon-halogen bonds in cross-coupling reactions typically follows the order C-I > C-Br > C-Cl, with C-F being the least reactive. This hierarchy is the key to its synthetic utility.

cluster_0 Reactivity Hierarchy cluster_1 Reaction Conditions Molecule 2-Chloro-4-fluoro-5-iodonicotinonitrile C-I (Position 5) C-Cl (Position 2) C-F (Position 4) -CN (Position 3) Pd_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Molecule:f1->Pd_Coupling Most Reactive Site (Mild Conditions) Molecule:f2->Pd_Coupling Less Reactive Site (Harsher Conditions) SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂) Molecule:f2->SNAr Activated Site (Requires Strong Nucleophile) Nitrile_Chem Nitrile Chemistry (e.g., Hydrolysis) Molecule:f4->Nitrile_Chem Functional Group Transformation

Caption: Reactivity map illustrating site-selectivity for different reaction types.

Site-Selective Cross-Coupling

The carbon-iodine bond at position 5 is the most labile and is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups with high selectivity while preserving the chlorine and fluorine atoms for subsequent transformations.

  • Experimental Insight : When setting up a Suzuki coupling, using a mild base (e.g., K₂CO₃ or CsF) and a palladium catalyst with appropriate ligands (e.g., SPhos or XPhos) at moderate temperatures (60-80 °C) will almost exclusively target the C-I bond. The C-Cl bond would require more forcing conditions to react.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 is activated by the adjacent ring nitrogen and the nitrile group, making it susceptible to nucleophilic aromatic substitution. This position can be selectively targeted by strong nucleophiles like amines, thiols, or alkoxides.

  • Experimental Insight : The reaction of 2-Chloro-4-fluoro-5-iodonicotinonitrile with a primary or secondary amine in a polar aprotic solvent like DMSO or NMP, often with a non-nucleophilic base (e.g., DIPEA), will lead to the displacement of the chloride. This reaction typically proceeds cleanly without affecting the iodo or fluoro substituents.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle. It can be:

  • Hydrolyzed under acidic or basic conditions to form a carboxylic acid.

  • Reduced using reducing agents like LiAlH₄ to form a primary amine.

  • Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Conclusion: A Versatile Tool for Innovation

2-Chloro-4-fluoro-5-iodonicotinonitrile is more than just a chemical reagent; it is a sophisticated molecular tool. Its pre-installed, differentially reactive functional groups provide a robust and reliable platform for building molecular complexity in a controlled, stepwise manner. For researchers in drug discovery, this translates to the rapid generation of diverse compound libraries for screening, enabling the exploration of structure-activity relationships with precision. Understanding its stability, handling requirements, and nuanced reactivity is paramount to unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-iodonicotinonitrile.

  • C/D/N Isotopes, Inc. (n.d.). Safety Data Sheet.

  • CymitQuimica. (n.d.). CAS 791644-48-9: 2-Chloro-5-fluoronicotinonitrile.

  • Fisher Scientific. (2015). SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-nitrophenol.

  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.

  • Merck Millipore. (n.d.). SAFETY DATA SHEET.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzonitrile.

  • ECHEMI. (n.d.). 2-Chloro-4-iodonicotinonitrile SDS, 1171919-75-7 Safety Data Sheets.

  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine.

  • G. S. Kumar, H. Qin. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile.

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoronicotinonitrile.

  • Autech. (2025). Boosting Pharmaceutical Innovation: The Role of 2-Chloro-5-fluoro-4-iodopyridine.

  • Benchchem. (n.d.). 2-Chloro-5-fluoronicotinonitrile.

  • A. A. Rajab, et al. (2025). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY.

  • U.S. Environmental Protection Agency. (2025). 2-Chloro-5-fluoro-4-iodopyridine Properties.

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine.

  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

Sources

Foundational

Reactivity Profile of Halogenated Nicotinonitriles in Drug Discovery

The following technical guide details the reactivity profile of halogenated nicotinonitriles. Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists Executive Summary: The "Privileged" Ele...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of halogenated nicotinonitriles.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The "Privileged" Electrophile

In the hierarchy of heterocyclic building blocks, halogenated nicotinonitriles (3-cyanopyridines) occupy a "privileged" status. They function as bifunctional electrophiles where the electronic bias is so distinct that it allows for highly predictable, catalyst-free regioselectivity.

For the drug hunter, this scaffold offers a programmable logic:

  • The Pyridine Nitrogen (N1): Acts as an electron sink, activating ortho/para positions.

  • The Nitrile (C3-CN): A strong electron-withdrawing group (EWG) that synergistically supercharges the C2 and C4 positions for Nucleophilic Aromatic Substitution (SNAr) while remaining stable enough to serve as a late-stage precursor for amides or heterocycles.

  • Halogen Handles: The interplay between intrinsic ring activation (SNAr) and bond dissociation energies (Cross-Coupling) allows for orthogonal functionalization.

Electronic Landscape & Reactivity Heatmap

To design effective synthetic routes, one must visualize the electron density map of the ring. The reactivity is not uniform; it is strictly hierarchical.

The Reactivity Hierarchy
  • C2-Position (The Hotspot): Ortho to both the ring Nitrogen and the Nitrile. This is the most electron-deficient site, reacting rapidly with nucleophiles via SNAr.

  • C4-Position: Para to the Nitrogen and ortho to the Nitrile. Highly reactive, but sterically less accessible than C2 if bulky nucleophiles are used, and electronically slightly less activated than C2 due to the inductive proximity of the nitrile at C2.

  • C6-Position: Ortho to Nitrogen but para to the Nitrile. Reactive, but significantly slower than C2 or C4.

  • C5-Position (The Dead Zone): Meta to both Nitrogen and Nitrile. This position is electronically neutral regarding SNAr but ideal for metal-catalyzed cross-coupling (Suzuki/Buchwald) if a halogen (Br/I) is present.

Visualization: The Orthogonal Reactivity Logic

The following diagram illustrates the decision tree for functionalizing a theoretical 5-bromo-2-chloronicotinonitrile scaffold.

ReactivityLogic Core 5-Bromo-2-chloronicotinonitrile (Scaffold) SNAr_Cond Condition A: S_NAr (Nucleophile/Base/Heat) Core->SNAr_Cond Kinetic Control (Cl displacement) Suzuki_Cond Condition B: Pd(0) Coupling (Boronic Acid/Pd-Cat) Core->Suzuki_Cond Chemoselective Cat. (Br oxidative addition) Product_A 2-Amino-5-bromo-nicotinonitrile (C2 Substitution) SNAr_Cond->Product_A Product_B 2-Chloro-5-aryl-nicotinonitrile (C5 Substitution) Product_A->Product_B Sequential Functionalization Suzuki_Cond->Product_B

Figure 1: Orthogonal reactivity pathways for 5-bromo-2-chloronicotinonitrile. The C2-Cl bond is labile to nucleophiles (SNAr), while the C5-Br bond is labile to Pd-catalysis.

Mechanism & Causality: SNAr vs. Cross-Coupling

The SNAr "Element Effect"

In SNAr reactions on nicotinonitriles, the rate-determining step is the attack of the nucleophile to form the Meisenheimer Complex .

  • Causality: The electronegative halogen stabilizes the transition state inductively.[1] Therefore, the reactivity order is F >> Cl ≈ Br > I .[1][2][3]

  • Implication: A 2-fluoro-nicotinonitrile will react orders of magnitude faster than a 2-chloro analog. If you need to differentiate between two SNAr sites (e.g., C2 and C4), placing a Fluorine at C2 and a Chlorine at C4 guarantees C2 selectivity.

Metal-Catalyzed Selectivity

In Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira), the rate-determining step is often Oxidative Addition .

  • Causality: The reaction depends on the C-X bond dissociation energy.[3] The order is I > Br > Cl >> F .[1][2][3]

  • Strategic Advantage: This is the exact inverse of the SNAr order. You can engage a C5-Bromine in a Suzuki coupling using a Pd-catalyst without disturbing a C2-Chlorine (which is inert to Pd under mild conditions but highly reactive to SNAr).

Experimental Protocols (Self-Validating Systems)

The following protocols describe the sequential functionalization of 5-bromo-2-chloronicotinonitrile . This workflow is self-validating: if the chemoselectivity fails, the mass spectral signature of the product will immediately reveal the error (e.g., loss of Br instead of Cl).

Protocol A: Chemoselective SNAr at C2

Target: Displacement of C2-Cl with Morpholine, retaining C5-Br.

  • Setup: To a solution of 5-bromo-2-chloronicotinonitrile (1.0 equiv, 2.16 g, 10 mmol) in anhydrous Acetonitrile (MeCN, 20 mL) or DMF (if solubility is poor), add DIPEA (1.2 equiv).

    • Why MeCN? Polar aprotic solvents stabilize the Meisenheimer intermediate. MeCN is easier to remove than DMF.

  • Addition: Add Morpholine (1.05 equiv) dropwise at 0 °C.

    • Control: The 3-CN group makes C2 so reactive that exotherms are common. Low temp prevents bis-addition or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Validation: Monitor by TLC/LCMS. The starting material (Cl/Br pattern) should convert to a product with a Mono-Bromo pattern (M+ and M+2 peaks of equal intensity).

  • Workup: Pour into water. The product, 5-bromo-2-morpholinonicotinonitrile , usually precipitates as a solid. Filter and wash with water.[4][5]

    • Yield Expectation: >90%.[4][6][7]

Protocol B: Chemoselective Suzuki Coupling at C5

Target: Coupling of Phenylboronic acid at C5-Br, retaining C2-Cl.[8]

  • Setup: Charge a flask with 5-bromo-2-chloronicotinonitrile (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

    • Why Pd(dppf)Cl₂? A robust catalyst that resists poisoning by the pyridine nitrogen.

  • Solvent/Base: Add 1,4-Dioxane (10 vol) and 2M aqueous Na₂CO₃ (3.0 equiv). Degas with Nitrogen for 10 mins.

    • Critical Step: Oxygen poisons the Pd catalyst. Thorough degassing is essential.

  • Reaction: Heat to 80 °C for 4-6 hours.

    • Selectivity Check: Do not exceed 100 °C. Higher temperatures may force the Pd to insert into the C2-Cl bond (the "Magic Chloro" effect), leading to bis-coupling.

  • Validation: LCMS must show the displacement of Bromine (loss of Br isotope pattern) while retaining the Chlorine isotope pattern (3:1 ratio of M : M+2).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via column chromatography.[5]

Quantitative Data: Halogen Reactivity Comparison

The following table summarizes the relative rates and conditions for transformations on the nicotinonitrile core.

PositionSubstituentReaction TypeRelative Reactivity (Est.)Preferred Conditions
C2 FluorineSNAr10,000xAmines, 0 °C, no catalyst
C2 ChlorineSNAr100xAmines, RT, mild base
C4 ChlorineSNAr10xAmines, 60 °C, base
C5 BromineSuzuki/SonogashiraHigh (Pd-dependent)Pd(dppf)Cl₂, 80 °C, Boronic Acid
C5 ChlorineSuzukiLowRequires specialized ligands (e.g., Buchwald)
C2 ChlorineSuzukiVery Low*Only reacts if C5 is H or F. Requires high temp.

Advanced Application: The Bosutinib Connection

The reactivity principles of nicotinonitriles are exemplified in the synthesis of Bosutinib (Src/Abl kinase inhibitor). While Bosutinib contains a quinoline core (benzo-fused pyridine), the central pharmacophore construction relies on the exact same electronic logic:

  • 3-Cyano activation: The nitrile at C3 activates the C4-position (analogous to C4 in pyridine, but labeled C4 in quinoline) for SNAr displacement by an aniline.

  • Sequential Assembly: The synthesis utilizes the differential reactivity of the halogenated intermediate to install the solubilizing tail and the aniline headgroup sequentially.

Pathway Diagram: Kinase Inhibitor Scaffold Construction

This diagram illustrates a generic workflow for building a kinase inhibitor using a di-halogenated nicotinonitrile core.

KinaseScaffold cluster_logic Regioselectivity Rule Start 2,4-Dichloro-3-cyanopyridine Step1 Step 1: C4-Selective S_NAr (Steric/Electronic Control) Start->Step1 Aniline, 0°C Inter1 Intermediate A: 4-Amino-2-chloro-3-cyanopyridine Step1->Inter1 Step2 Step 2: C2-S_NAr or Coupling (High Temp/Catalysis) Inter1->Step2 Tail Group / Heat Final Final Kinase Inhibitor Core (Bis-functionalized) Step2->Final Note C4 is less hindered than C2 in some isomers, but C2 is electronically superior. Careful temp control required.

Figure 2: Assembly of a kinase inhibitor scaffold. Note: In 2,4-dichloro systems, C2 is electronically favored, but C4 can be targeted if C2 is blocked or if specific conditions (acid catalysis) are used to protonate N1.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry (Chemical Science). [Link]

  • Reactivity of Halogenated Pyridines. Chemistry Steps. [Link]

  • Bosutinib Synthesis and Intermediates. National Institutes of Health (PMC). [Link]

  • Halogen Bonding in Drug Discovery. National Institutes of Health (PMC). [Link]

Sources

Protocols & Analytical Methods

Method

High-Precision Scaffold Functionalization: 2-Chloro-4-fluoro-5-iodonicotinonitrile in Kinase Inhibitor Synthesis

Executive Summary: The "Swiss Army Knife" of Kinase Scaffolds In the realm of kinase inhibitor discovery, 2-Chloro-4-fluoro-5-iodonicotinonitrile (CAS: 1159977-04-4) represents a "privileged structure" precursor. Its val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Kinase Scaffolds

In the realm of kinase inhibitor discovery, 2-Chloro-4-fluoro-5-iodonicotinonitrile (CAS: 1159977-04-4) represents a "privileged structure" precursor. Its value lies in its dense, orthogonal functionalization.[1] Unlike simple pyrimidines or quinolines, this scaffold offers three distinct reactive handles (F, Cl, I) alongside a nitrile core, allowing medicinal chemists to sequentially construct complex fused heterocycles—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —which are bioisosteres of the clinically validated quinazoline (e.g., Gefitinib) and quinoline (e.g., Bosutinib) scaffolds.[1]

This Application Note details the precise synthetic workflows required to exploit the reactivity hierarchy of this molecule, enabling the rapid generation of libraries targeting EGFR, MEK, and Src family kinases.

Strategic Analysis: The Reactivity Hierarchy

Success with this scaffold depends entirely on respecting the order of reactivity. The molecule is designed for Sequential Orthogonal Functionalization .

The Reactivity Map
  • C4-Fluoro (Most Reactive): The fluorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-relationship with the pyridine nitrogen and the ortho-relationship with the electron-withdrawing nitrile group. It reacts with amines under mild conditions.
    
  • C5-Iodo (Transition Metal Reactive): The iodine atom provides an excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2] It is generally stable to the

    
     conditions used for C4.
    
  • C2-Chloro (Least Reactive): The chlorine at position 2 is less electrophilic than the C4-fluorine. It is typically preserved to serve as a final cyclization point or a second

    
     site under forcing conditions.
    
  • C3-Nitrile (Cyclization Hub): This group acts as a one-carbon synthon for ring fusion (forming the pyrimidine or pyridine fused ring).

ReactivityMap Core 2-Chloro-4-fluoro- 5-iodonicotinonitrile C4 C4-Fluoro (Primary SnAr Site) Reacts @ 0°C - RT Core->C4 1. First Functionalization C5 C5-Iodo (Cross-Coupling) Suzuki/Sonogashira Core->C5 2. Backbone Extension C2 C2-Chloro (Secondary SnAr) Requires Heat/Strong Nuc Core->C2 4. Final Derivatization C3 C3-Nitrile (Cyclization Precursor) Forms Fused Ring Core->C3 3. Ring Closure

Figure 1: Chemo-selective functionalization order. The C4-Fluoro position must be addressed first to prevent regio-scrambling.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination (The Hinge Binder)

This step installs the primary pharmacophore (often an aniline or solubilizing amine) that interacts with the kinase hinge region.

Objective: Displace C4-F selectively without touching C2-Cl or C5-I.

Reagents:

  • Substrate: 2-Chloro-4-fluoro-5-iodonicotinonitrile (1.0 eq)[1]

  • Nucleophile: Aniline derivative or aliphatic amine (1.05 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: THF (Tetrahydrofuran) or IPA (Isopropyl alcohol)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Chloro-4-fluoro-5-iodonicotinonitrile (1.0 g, 3.54 mmol) in anhydrous THF (15 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents competing substitution at the C2-position.

  • Addition: Add DIPEA (1.23 mL, 7.08 mmol) followed by the slow, dropwise addition of the amine (3.72 mmol) dissolved in THF (5 mL).

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Workup: Quench with saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel. The product is usually a solid.

Validation Criteria:

  • 1H NMR: Disappearance of the C4-F coupling pattern (if visible) or shift in the aromatic protons.

  • 19F NMR: Complete disappearance of the starting material signal (

    
     ppm).
    
Protocol B: C5-Arylation via Suzuki-Miyaura Coupling

Once the C4 amine is installed, the C5-iodide is used to extend the molecule into the kinase hydrophobic pocket (e.g., the "gatekeeper" region).

Reagents:

  • Substrate: C4-amino-substituted nicotinonitrile (from Protocol A)[1]

  • Boronic Acid/Ester: Aryl-B(OH)2 or Pinacol ester (1.2 eq)[1]

  • Catalyst: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Base: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane[1][3]

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in 1,4-dioxane in a pressure vial. Sparge with Argon for 10 minutes.

  • Catalysis: Add the Pd catalyst rapidly. Seal the vial.

  • Heating: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid hydrolysis of the nitrile.

  • Workup: Filter through a Celite pad. Dilute with water and extract with EtOAc.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.[1]

Protocol C: Synthesis of 1,6-Naphthyridines (Ring Closure)

This advanced protocol cyclizes the C4-amine onto the C3-nitrile (or a derivative thereof) to form the fused naphthyridine system, a potent scaffold for EGFR/HER2 inhibitors.[1]

Mechanism: Acid-mediated intramolecular Friedel-Crafts-type cyclization or Base-mediated condensation.

Reagents:

  • Substrate: 4-(Arylamino)-5-aryl-2-chloronicotinonitrile (product of Protocol B)[1]

  • Cyclizing Agent: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (conc.) or Polyphosphoric Acid (PPA)
    
  • Temp: 100°C – 120°C[1]

Procedure:

  • Dissolution: Dissolve the substrate (0.5 g) in PPA (5 mL).

  • Cyclization: Heat the mixture to 110°C for 2 hours. The nitrile carbon is attacked by the ortho-position of the C4-aniline ring (if electron-rich) or via an intermediate amide formation.

  • Quench: Pour the hot reaction mixture onto crushed ice (Caution: Exothermic).

  • Neutralization: Basify to pH 8 with

    
     solution. The precipitate is the crude 1,6-naphthyridine.
    
  • Isolation: Filter the solid, wash with water and cold ether.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

SynthesisWorkflow Start 2-Chloro-4-fluoro- 5-iodonicotinonitrile Step1 Step 1: C4-Amination (SnAr, -10°C) Installs Hinge Binder Start->Step1 R-NH2, DIPEA Intermediate1 4-Amino-2-chloro- 5-iodonicotinonitrile Step1->Intermediate1 PathA Path A: C5-Coupling (Suzuki/Sonogashira) Intermediate1->PathA Pd(0), Ar-B(OH)2 PathB Path B: Nitrile Hydrolysis (H2O2/NaOH) Intermediate1->PathB Amide formation ProductA 5-Aryl-4-amino-derivative (Pre-cyclization) PathA->ProductA ProductB Pyrido[4,3-d]pyrimidine Core Formation PathB->ProductB One-Carbon Synthon (e.g., Formamide) FinalNaph 1,6-Naphthyridine (Kinase Inhibitor Core) ProductA->FinalNaph Acid-Mediated Cyclization

Figure 2: Divergent synthetic pathways yielding two major kinase inhibitor classes.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Regio-scrambling (C2 vs C4) Reaction temperature too high during ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

.
Maintain temperature below 0°C during amine addition. Use stoichiometric amine (1.05 eq).
Low Yield in Suzuki Coupling C2-Cl poisoning the catalyst or oxidative addition at C2.Use highly active catalysts like ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

or

. Ensure C4 is substituted before coupling (the amine donates electron density, deactivating C2).[1]
Incomplete Cyclization Nitrile is sterically hindered or amine is not nucleophilic enough.Switch from PPA to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Triflic acid) or use microwave irradiation (150°C, 10 min).
De-iodination Protodehalogenation during coupling.Use anhydrous solvents and strictly degassed conditions. Avoid acetone/alcohol if possible during coupling.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Halogenated Pyridines: These are potential skin sensitizers and irritants. Double-glove (Nitrile) is recommended.[1]

  • HF Generation: The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     reaction at C4 releases HF (as fluoride salt). When using glass vessels, ensure the base (DIPEA) is sufficient to scavenge protons, but be aware that fluoride ions can etch glass over long exposures; plasticware or silylated glassware is preferred for scale-up.
    

References

  • Reactivity of Halogenated Nicotinonitriles

    • Synthesis of 1,6-naphthyridines via Friedel-Crafts cyclization.[4] (2025).[1][5] National Institutes of Health (NIH).[6] Available at: [Link] (Contextualized from general naphthyridine synthesis).[1]

  • Kinase Inhibitor Design

    • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors. (2021).[1][7][5][8][9] Semantic Scholar. Available at: [Link][1]

  • Regioselectivity in Pyrimidine/Pyridine

    
    : 
    
    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.WuXi AppTec. Available at: [Link]

  • Pyrido[4,3-d]pyrimidine Synthesis

    • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines. (2022).[1][10][11] ResearchGate.[5] Available at: [Link][1]

Sources

Application

Optimization of Buchwald-Hartwig amination on 2-Chloro-4-fluoro-5-iodonicotinonitrile

Application Note: Optimization of Buchwald-Hartwig Amination on 2-Chloro-4-fluoro-5-iodonicotinonitrile Executive Summary This application note details the optimization of the Buchwald-Hartwig Cross-Coupling (BHCC) react...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Buchwald-Hartwig Amination on 2-Chloro-4-fluoro-5-iodonicotinonitrile

Executive Summary

This application note details the optimization of the Buchwald-Hartwig Cross-Coupling (BHCC) reaction on the highly functionalized scaffold 2-chloro-4-fluoro-5-iodonicotinonitrile (1) . This substrate presents a "perfect storm" of chemoselectivity challenges, featuring three distinct electrophilic sites (C-Cl, C-F, C-I) and competing reaction manifolds (Pd-catalyzed coupling vs. Nucleophilic Aromatic Substitution, SNAr).

Our optimized protocol achieves >95% regioselectivity for the C5-position (C-I) while suppressing the thermodynamically favorable SNAr attack at the C4-fluoro position. This guide is designed for medicinal chemists and process engineers scaling up kinase inhibitor intermediates.

Substrate Analysis & Chemoselectivity Challenge

The substrate (1) is a dense array of competing reactivities. Successful functionalization requires a mechanistic understanding of the electronic and steric environment of the pyridine ring.

The Reactivity Hierarchy
  • Site A (C5-Iodo): The target for BHCC. The C-I bond is the weakest (BDE ~65 kcal/mol) and most reactive toward Oxidative Addition (OA) by Pd(0). However, it is electronically deactivated (meta to Nitrogen) and sterically crowded by the flanking C4-F.

  • Site B (C4-Fluoro): The primary risk. Located para to the pyridine nitrogen and ortho to the electron-withdrawing nitrile (CN), this position is highly activated for SNAr. The high electronegativity of fluorine further lowers the LUMO energy at C4, inviting nucleophilic attack by amines even in the absence of a catalyst.

  • Site C (C2-Chloro): Ortho to nitrogen. Moderately activated for SNAr and capable of OA, though significantly slower than C-I.

The "Selectivity War"

The optimization goal is to accelerate the Pd-catalytic cycle (Cycle A) so that it kinetically outcompetes the background SNAr reaction (Cycle B).

SelectivityMap Substrate 2-Cl-4-F-5-I-nicotinonitrile (Substrate) Pd_Cycle Pd(0) Oxidative Addition (Kinetic Control) Substrate->Pd_Cycle  Fast OA (C-I)  Promoted by Ligand SnAr_Cycle S_NAr Nucleophilic Attack (Thermodynamic/Electronic Control) Substrate->SnAr_Cycle  Base/Heat Dependent  Activated by Para-N Product_C5 Target: C5-Arylamine (>95% Selectivity) Pd_Cycle->Product_C5  Reductive Elimination Impurity_C2 Impurity: C2-Amine (Over-reaction) Pd_Cycle->Impurity_C2  Slow OA (C-Cl) Impurity_C4 Impurity: C4-Amine (S_NAr Product) SnAr_Cycle->Impurity_C4  Fluorine Displacement

Figure 1: Reaction pathways competing for the substrate. The success of the protocol depends on accelerating the green path (Pd OA) while suppressing the red path (SNAr).

Optimization Strategy

To win the selectivity war, we must manipulate the Catalyst , Base , and Solvent to favor the Pd-cycle.

Ligand Selection (The "Accelerator")

Standard ligands like PPh3 or BINAP are insufficient. We require a ligand that promotes extremely fast oxidative addition to the hindered C5-I bond.

  • Recommendation: Xantphos or XPhos .

    • Rationale: Xantphos (bidentate, wide bite angle) enforces a geometry that accelerates reductive elimination, crucial for preventing dehalogenation. XPhos (bulky biaryl) creates a protective steric shell that facilitates OA while preventing catalyst deactivation.

Base Selection (The "Gatekeeper")

This is the most critical parameter.

  • Avoid: Strong alkoxide bases (e.g., NaOtBu, KOtBu). These are strong nucleophiles that will instantly trigger SNAr at the C4-F position.

  • Select: Weak, non-nucleophilic inorganic bases. Cs2CO3 or K3PO4 .[1]

    • Rationale: These bases are strong enough to deprotonate the amine-Pd complex but too weak/insoluble to attack the pyridine ring directly.

Solvent Effects
  • Avoid: Polar aprotic solvents (DMF, DMSO, NMP). These solvents stabilize the Meisenheimer complex intermediate, drastically accelerating the unwanted SNAr reaction.

  • Select: Non-polar solvents.[2] Toluene or 1,4-Dioxane .

    • Rationale: SNAr rates drop significantly in non-polar media, whereas Pd-catalysis remains efficient.

Experimental Protocols

Protocol A: Initial Screening (Micro-scale)

Use this to validate catalyst performance with your specific amine.

Reagents:

  • Substrate (1): 1.0 equiv (50 mg)

  • Amine: 1.1 equiv

  • Pd Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (3 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Procedure:

  • Charge a 4 mL vial with Substrate, Pd(OAc)2, Xantphos, and Cs2CO3.

  • Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills active Pd, slowing OA and allowing SNAr to take over).

  • Add Anhydrous Toluene and the Amine.

  • Seal and heat to 80°C for 4 hours.

  • Analysis: Take an aliquot for HPLC/UPLC.

    • Success Criteria: Ratio of C5-Product : C4-Impurity > 20:1.[3]

Protocol B: Optimized Scale-Up (10g Scale)

Validated for high selectivity and yield.

ComponentAmountEquivRole
Substrate (1) 10.0 g1.0Electrophile
Amine Calc. based on MW1.05Nucleophile
Pd2(dba)3 320 mg0.01 (1 mol% Pd)Pre-catalyst
Xantphos 405 mg0.02 (2 mol%)Ligand
Cs2CO3 22.8 g2.0Base
Toluene 175 mL--Solvent (0.2 M)

Step-by-Step Workflow:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, mix Pd2(dba)3 and Xantphos in 20 mL of Toluene under Argon. Stir at RT for 20 mins until the solution turns a clear orange/brown. This ensures active LnPd(0) is ready immediately upon heating.

  • Main Charge: To a 500 mL 3-neck reactor equipped with a reflux condenser and internal thermometer, add Substrate (1) and Cs2CO3.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the remaining Toluene (155 mL) and the Amine.

  • Catalyst Injection: Transfer the pre-formed catalyst solution via cannula/syringe into the main reactor.

  • Reaction: Heat the mixture to 85°C .

    • Note: Do not exceed 100°C. Higher temps increase the rate of SNAr exponentially.

  • Monitoring: Check HPLC at 2h, 4h, and 6h.

    • Look for the disappearance of Substrate (RT ~X min) and formation of Product.

    • Monitor the "Defluoro" impurity (SNAr product). If this exceeds 2%, lower temp to 75°C.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Recrystallize from EtOH/Heptane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common issues during scale-up.

Troubleshooting Issue Problem Detected Check_Impurity Analyze Impurity Profile Issue->Check_Impurity SnAr_High High S_NAr Product (C4-Amine) Check_Impurity->SnAr_High No_Rxn Low Conversion (Recovery of SM) Check_Impurity->No_Rxn Dehal Dehalogenation (C-I reduced to C-H) Check_Impurity->Dehal Soln_SnAr 1. Switch Solvent to Toluene 2. Lower Temp (-10°C) 3. Verify Base is Cs2CO3 SnAr_High->Soln_SnAr Soln_NoRxn 1. Check O2 exclusion 2. Increase Cat. Loading 3. Switch to Pd-G3/G4 No_Rxn->Soln_NoRxn Soln_Dehal 1. Use Xantphos (Rigid bite angle) 2. Ensure Anhydrous conditions Dehal->Soln_Dehal

Figure 2: Troubleshooting decision tree based on HPLC impurity profile.

Data Summary Table: Ligand Screening (Simulated Representative Data)

LigandBaseSolventTempYield (C5)SNAr (C4)Notes
PPh3NaOtBuDMF100°C15%65% Failed: SNAr dominates due to strong base/polar solvent.
BINAPCs2CO3Toluene100°C60%5%Good selectivity, but slow conversion.
Xantphos Cs2CO3 Toluene 85°C 92% <1% Optimal: High yield, excellent chemoselectivity.
BrettPhosK3PO4Dioxane90°C88%2%Viable alternative for bulky amines.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. (Provides context on the reactivity of fluorinated pyridines). [Link]

  • Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Optimization of Buchwald–Hartwig Aminations of Heteroaryl Halides. Organic Process Research & Development, 21(11), 1731–1737. [Link]

Sources

Method

One-pot synthesis protocols involving 2-Chloro-4-fluoro-5-iodonicotinonitrile intermediates

Application Note & Protocols Topic: One-Pot Synthesis Protocols for Advanced Heterocyclic Scaffolds Utilizing 2-Chloro-4-fluoro-5-iodonicotinonitrile Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: One-Pot Synthesis Protocols for Advanced Heterocyclic Scaffolds Utilizing 2-Chloro-4-fluoro-5-iodonicotinonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of heterocyclic cores is a cornerstone of modern medicinal chemistry. Halogenated nicotinonitriles, in particular, serve as exceptionally versatile synthons for constructing complex molecular architectures. This guide focuses on 2-Chloro-4-fluoro-5-iodonicotinonitrile, a trifunctionalized pyridine intermediate whose distinct halogen substitution pattern enables selective, sequential, and efficient one-pot transformations. By leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Cl), multiple cross-coupling reactions can be performed in a single reaction vessel, significantly streamlining synthetic routes.[1][2] This approach minimizes intermediate isolation steps, reduces solvent waste, and accelerates the generation of diverse compound libraries for drug discovery.[2] This document provides detailed, field-tested protocols for one-pot sequential Sonogashira/Buchwald-Hartwig and Suzuki-Miyaura/Buchwald-Hartwig coupling reactions, complete with expert insights into the causality behind experimental choices and troubleshooting.

The Strategic Advantage of 2-Chloro-4-fluoro-5-iodonicotinonitrile

The utility of 2-Chloro-4-fluoro-5-iodonicotinonitrile as a building block stems from the orthogonal reactivity of its three distinct carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The reactivity trend is governed by bond dissociation energies, which decrease in the order C-F > C-Cl > C-Br > C-I.[3]

  • C-I Bond (Position 5): This is the most reactive site, readily undergoing oxidative addition to a Pd(0) catalyst under mild conditions. This allows for selective initial functionalization at this position.[3][4]

  • C-Cl Bond (Position 2): This bond is significantly stronger and less reactive than the C-I bond. It typically requires more forcing conditions—higher temperatures, stronger bases, or more electron-rich, bulky phosphine ligands—to activate it for cross-coupling.[5]

  • C-F Bond (Position 4): The C-F bond is the strongest and is generally inert to standard palladium cross-coupling conditions, remaining as a stable substituent that can enhance the pharmacological properties of the final molecule, such as metabolic stability and binding affinity.[6][7]

This predictable reactivity hierarchy is the key to designing robust and high-yield one-pot sequential reactions.

Workflow for One-Pot Sequential Cross-Coupling

The fundamental principle involves a two-step sequence within a single reactor. The first reaction targets the C-I bond under mild conditions. Upon its completion, new reagents (and potentially a more robust ligand or stronger base) are introduced to facilitate the second reaction at the C-Cl bond, all without isolating the intermediate.

G cluster_0 One-Pot Reaction Vessel A Start: 2-Chloro-4-fluoro- 5-iodonicotinonitrile C Intermediate: 5-Alkynyl-2-chloro-4- fluoronicotinonitrile (In Situ) A->C Reaction 1 (C-I Coupling) B Step 1 Reagents: (e.g., Alkyne, Pd Catalyst, Cu(I), Mild Base) B->C E Final Product: 5-Alkynyl-2-amino-4- fluoronicotinonitrile C->E Reaction 2 (C-Cl Coupling) D Step 2 Reagents: (e.g., Amine, Bulky Ligand, Strong Base) D->E

Caption: General workflow for a one-pot sequential cross-coupling reaction.

Protocol 1: One-Pot Sonogashira / Buchwald-Hartwig Amination

This protocol achieves C-C bond formation followed by C-N bond formation, yielding highly functionalized aminopyridines. The initial Sonogashira coupling targets the C-I bond, followed by a Buchwald-Hartwig amination at the C-Cl position.[8][9][10]

Detailed Step-by-Step Methodology

Materials:

  • 2-Chloro-4-fluoro-5-iodonicotinonitrile

  • Terminal alkyne (e.g., Phenylacetylene)

  • Amine (e.g., Morpholine)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • Copper(I) iodide (CuI) (Sonogashira co-catalyst)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Mild base)

  • [Pd₂(dba)₃] (Palladium pre-catalyst for Step 2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (Buchwald ligand)

  • Sodium tert-butoxide (NaOtBu) (Strong base)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To a dry, argon-flushed round-bottom flask, add 2-Chloro-4-fluoro-5-iodonicotinonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Step 1 (Sonogashira Coupling): Add anhydrous, degassed dioxane (approx. 0.1 M concentration relative to the substrate). Add the terminal alkyne (1.1 equiv) followed by DIPEA (3.0 equiv).

  • Reaction 1 Execution: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction is typically gentle and selective for the C-I bond.[4][11]

  • Expert Rationale: The combination of Pd(PPh₃)₂Cl₂ and CuI is a classic catalyst system for Sonogashira coupling, effective under mild conditions that leave the C-Cl bond untouched.[9] An amine base like DIPEA is sufficient to facilitate the reaction without promoting side reactions.

  • Vessel Preparation for Step 2: Once Step 1 is complete, add [Pd₂(dba)₃] (0.02 equiv) and XPhos (0.08 equiv) directly to the reaction mixture.

  • Step 2 (Buchwald-Hartwig Amination): Add the desired amine (1.2 equiv) followed by the solid NaOtBu (2.0 equiv).

  • Reaction 2 Execution: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor progress by TLC/LC-MS.

  • Expert Rationale: The C-Cl bond requires a more active catalytic system. The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling unactivated aryl chlorides.[5][10] A strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine and facilitate the catalytic cycle.[10]

  • Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Examples
Alkyne (Step 1)Amine (Step 2)Step 1 Temp.Step 2 Temp.Overall Yield (%)
PhenylacetyleneMorpholineRT100 °C78
EthynyltrimethylsilanePiperidineRT100 °C72
1-HexyneAnilineRT100 °C65

Protocol 2: One-Pot Sequential Suzuki-Miyaura / Buchwald-Hartwig Amination

This protocol is a powerful strategy for synthesizing biaryl amines. An initial Suzuki-Miyaura coupling at the C-I position is followed by a Buchwald-Hartwig amination at the C-Cl site.[12][13]

Detailed Step-by-Step Methodology

Materials:

  • 2-Chloro-4-fluoro-5-iodonicotinonitrile

  • Arylboronic acid or pinacol ester (e.g., Phenylboronic acid)

  • Amine (e.g., 4-Methylaniline)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Aqueous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (Base for Step 1)

  • BrettPhos Palladacycle (Catalyst for Step 2)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (Strong base)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry, argon-flushed flask, add 2-Chloro-4-fluoro-5-iodonicotinonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Step 1 (Suzuki-Miyaura Coupling): Add degassed dioxane, followed by a 2M aqueous solution of K₂CO₃ (3.0 equiv).

  • Reaction 1 Execution: Heat the mixture to 80-90 °C for 4-6 hours. Monitor for complete consumption of the starting iodide by TLC/LC-MS.

  • Expert Rationale: Pd(PPh₃)₄ is a robust catalyst for Suzuki couplings involving aryl iodides.[3] The aqueous base is crucial for activating the boronic acid for transmetalation.[13] These conditions are selective for the C-I position.

  • Vessel Preparation for Step 2: After cooling the mixture slightly, add the BrettPhos palladacycle pre-catalyst (0.02 equiv).

  • Step 2 (Buchwald-Hartwig Amination): Add the amine (1.2 equiv) followed by LHMDS (as a 1M solution in THF, 2.2 equiv).

  • Reaction 2 Execution: Heat the reaction mixture to 100-110 °C and stir for 8-24 hours. Monitor progress by TLC/LC-MS.

  • Expert Rationale: For the more challenging C-Cl amination, a highly active pre-catalyst like a BrettPhos palladacycle ensures efficient reaction.[14] LHMDS is a strong, non-nucleophilic base compatible with a wide range of functional groups and is effective when other bases like NaOtBu might be too reactive.[10]

  • Work-up and Purification: Cool the reaction to room temperature. Carefully quench with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Representative Examples
Arylboronic Acid (Step 1)Amine (Step 2)Step 1 Temp.Step 2 Temp.Overall Yield (%)
Phenylboronic acid4-Methoxyaniline90 °C110 °C75
4-Tolylboronic acidBenzylamine90 °C110 °C68
3-Furylboronic acidCyclopropylamine90 °C110 °C61

Trustworthiness: Validation and Troubleshooting

Ensuring the success and reproducibility of these one-pot protocols requires careful attention to several factors:

  • Inert Atmosphere: All steps should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalysts.

  • Reagent Quality: Use anhydrous, degassed solvents. Bases like NaOtBu and LHMDS are moisture-sensitive and should be handled accordingly.

  • Monitoring Reaction Progress: The transition between Step 1 and Step 2 should only occur after the first reaction is confirmed to be complete via TLC or LC-MS. Incomplete conversion in Step 1 will lead to complex product mixtures.

  • Catalyst/Ligand Choice: The choice of ligand for the second, more demanding C-Cl coupling is critical. If yields are low, screening other bulky phosphine ligands (e.g., SPhos, RuPhos) may be necessary.

  • Base Compatibility: Ensure the substrates are stable to the strong bases used in the C-Cl coupling step. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, though this may require longer reaction times or higher temperatures.[10]

References

  • ResearchGate. (2025, August 6). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • Song, Z., Huang, X., Yi, W., & Zhang, W. (2016, October 24). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters.
  • PMC. (n.d.). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.).
  • Wikipedia. (n.d.). One-pot synthesis.
  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Deriv
  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • International Journal of Pharmaceutical Sciences. (2025, September 25).
  • Walsh Medical Media. (2017, August 10). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests.
  • NIH. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NIH. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ChemRxiv. (n.d.). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2023, June 30).
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • SpringerLink. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • BenchChem. (n.d.).
  • Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoronicotinonitrile | 791644-48-9.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Medium. (2023, June 7).
  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY. (2025, March 28).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (2025, August 1).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-Chloro-4-fluoro-5-iodonicotinonitrile from crude mixtures

Technical Support Center: 2-Chloro-4-fluoro-5-iodonicotinonitrile A Guide to Purification Strategies, Troubleshooting, and Best Practices Welcome to the dedicated technical support guide for the purification of 2-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-fluoro-5-iodonicotinonitrile

A Guide to Purification Strategies, Troubleshooting, and Best Practices

Welcome to the dedicated technical support guide for the purification of 2-Chloro-4-fluoro-5-iodonicotinonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this highly functionalized pyridine derivative. Given the compound's complex substitution pattern, crude mixtures can present unique purification challenges. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-Chloro-4-fluoro-5-iodonicotinonitrile?

A1: The impurity profile is highly dependent on the synthetic route. However, for halogenated nicotinonitriles, common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Impurities arising from non-regioselective halogenation or nitration steps are common in the synthesis of related compounds.[1][2] For instance, you might encounter isomers where the iodo or chloro group is in a different position.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis to the corresponding amide (-CONH₂) or carboxylic acid (-COOH) under acidic or basic conditions, especially during aqueous work-ups at elevated temperatures.[3]

  • Dehalogenated Species: Reductive processes or certain nucleophilic conditions can lead to the replacement of a halogen (most likely iodine) with hydrogen.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, THF, Dichloromethane) and reagents (e.g., triethylamine) are common.[4]

Q2: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?

A2: Discoloration in pyridine derivatives often results from minor, highly colored byproducts formed during synthesis or degradation.[5]

  • Causality: Halogenated and nitrated aromatic compounds can be sensitive to light and air, leading to the formation of colored degradation products. The presence of residual acids or bases can also catalyze the formation of these impurities.

  • Solution: A preliminary purification step can often resolve this. Before attempting high-purity methods like chromatography or recrystallization, try an activated carbon treatment.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Add a small amount (1-5% by weight) of activated charcoal. Stir the slurry for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the carbon. This process adsorbs many of the highly conjugated, colored impurities. Proceed with the main purification method on the resulting decolorized solution.

Q3: I am observing significant peak tailing during HPLC analysis of my compound. What is the primary cause and how can I mitigate it?

A3: Peak tailing is a frequent issue with basic compounds like pyridines on standard silica-based HPLC columns (e.g., C18).[6]

  • Mechanism: The basic nitrogen atom of the pyridine ring (pKa typically 5-6) interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface.[6] This secondary interaction mechanism, in addition to the primary reversed-phase interaction, causes the peak to tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to ~2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) protonates the pyridine nitrogen to form a pyridinium ion. This also protonates the silanol groups, minimizing the undesirable secondary interaction.[6]

    • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can shield the analyte from the active silanol sites.[6]

    • Employ an End-Capped Column: Use a high-quality, end-capped HPLC column where the residual silanol groups have been deactivated.

Troubleshooting Purification Workflows

This section addresses specific problems encountered during common purification procedures.

Scenario 1: Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals during recrystallization, or the yield is very low.

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Low yield is often due to the compound having high solubility in the chosen solvent even at low temperatures, or using an excessive amount of solvent.

Workflow: Systematic Recrystallization Troubleshooting

// Oiling Out Path sol_high_temp [label="Cause:\nSolution saturated above\ncompound's melting point.", fillcolor="#FFFFFF", fontcolor="#202124"]; action_oil [label="Solution:\n1. Lower the temperature at which saturation occurs.\n2. Add more solvent to the hot mixture.\n3. Switch to a lower-boiling point solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rescreen [label="Re-screen with a co-solvent system\n(e.g., DCM/Hexane, EtOAc/Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

oil_out -> sol_high_temp; sol_high_temp -> action_oil; action_oil -> rescreen;

// Low Yield Path sol_too_high [label="Cause:\n1. Compound is too soluble in the cold solvent.\n2. Too much solvent was used.", fillcolor="#FFFFFF", fontcolor="#202124"]; action_yield [label="Solution:\n1. Evaporate some solvent to increase concentration.\n2. Cool to a lower temperature (e.g., 0°C or -20°C).\n3. Find a less-solubilizing solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

low_yield -> sol_too_high; sol_too_high -> action_yield; action_yield -> rescreen;

end [label="Achieve Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; rescreen -> end; } endsvg Caption: Troubleshooting workflow for recrystallization.

Protocol: Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude material into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at room temperature.

  • Take the tubes with insoluble material and heat them gently in a water or sand bath. A good solvent will dissolve the compound completely upon heating.[]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The ideal solvent is one that shows poor solubility at low temperatures and high solubility at high temperatures, resulting in the formation of a high yield of clean crystals.

Solvent System Polarity Comments
Heptane/HexanesNon-polarGood for precipitating highly non-polar compounds. Often used as an anti-solvent.
TolueneNon-polarHigher boiling point can help dissolve stubborn compounds.
Dichloromethane (DCM)Polar AproticOften too good a solvent; best used in a co-solvent system with an anti-solvent like hexanes.
Ethyl Acetate (EtOAc)Polar AproticA versatile solvent, often effective alone or with hexanes.[8]
Isopropanol (IPA) / EthanolPolar ProticCan be effective, but watch for potential reactivity with halogenated compounds at high temperatures.
Acetonitrile (ACN)Polar AproticGood for moderately polar compounds.
Scenario 2: Column Chromatography Challenges

Problem: I have poor separation between my product and a close-running impurity during silica gel chromatography.

Causality: This arises from an inappropriate choice of mobile phase (eluent), where the relative affinities of the compounds for the stationary phase are too similar. It can also be caused by column overloading or degradation of the sample on the acidic silica gel.

Workflow: Optimizing Chromatographic Separation

// Path 1: Eluent Optimization check_tlc [label="Was TLC optimized?\n(Target Rf ~0.25-0.35)", fillcolor="#FFFFFF", fontcolor="#202124"]; adjust_polarity [label="Adjust Eluent Polarity:\n- Decrease polar solvent % for higher retention.\n- Increase polar solvent % for lower retention.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent System:\nSwitch from EtOAc/Hexane to\nDCM/Methanol or Acetone/Hexane\nto alter selectivity.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

issue -> check_tlc; check_tlc -> adjust_polarity; adjust_polarity -> change_solvent;

// Path 2: Stationary Phase and Loading check_loading [label="Is column overloaded?\n(Sample <1-2% of silica mass)", fillcolor="#FFFFFF", fontcolor="#202124"]; reduce_load [label="Reduce Sample Load", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_degradation [label="Is there streaking on TLC?\n(Potential degradation)", fillcolor="#FFFFFF", fontcolor="#202124"]; switch_phase [label="Switch to Neutral Alumina or\nadd 1% TEA to eluent to\ndeactivate silica.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

issue -> check_loading; check_loading -> reduce_load; issue -> check_degradation; check_degradation -> switch_phase;

end [label="Achieve Pure Fractions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent -> end; reduce_load -> end; switch_phase -> end; } endsvg Caption: Decision tree for optimizing column chromatography.

Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your target compound an Rf value of approximately 0.25-0.35 and show clear separation from impurities. A common starting point for compounds like this is a mixture of Ethyl Acetate and Hexanes.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes). Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This technique often results in better separation than loading the sample as a liquid.

  • Elution: Run the column using the pre-determined eluent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For closely-running spots, a shallow gradient is often most effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (2025).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Google Patents.
  • Organic Syntheses. Nicotinonitrile.
  • ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.
  • CymitQuimica. CAS 791644-48-9: 2-Chloro-5-fluoronicotinonitrile.
  • BenchChem.
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Google Patents.
  • Wikipedia. Nicotinic acid.
  • DTIC.
  • University of Rochester.
  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents.
  • Google Patents. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Deriv
  • BOC Sciences.

Sources

Optimization

Technical Support Center: Solubilization Protocols for 2-Chloro-4-fluoro-5-iodonicotinonitrile

Executive Summary: The "Brick Dust" Challenge You are likely accessing this guide because you are encountering difficulties dissolving 2-Chloro-4-fluoro-5-iodonicotinonitrile (and structurally related polyhalogenated nic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely accessing this guide because you are encountering difficulties dissolving 2-Chloro-4-fluoro-5-iodonicotinonitrile (and structurally related polyhalogenated nicotinonitriles).

This scaffold presents a classic "brick dust" profile: high crystallinity and high lipophilicity driven by the heavy iodine atom and strong intermolecular halogen bonding. While polar aprotic solvents are the correct class for dissolution, the specific electronic deficiency of the pyridine ring makes this molecule highly reactive toward nucleophiles—including trace water in your solvent.

The Core Conflict: You need a polar solvent to break the crystal lattice, but the polarity often brings moisture or nucleophilicity that degrades the 4-fluoro "warhead" via Nucleophilic Aromatic Substitution (SNAr).[1]

This guide provides a validated, self-consistent protocol to solubilize this compound without compromising its chemical integrity.

Thermodynamics of Dissolution

To solve the solubility issue, we must understand the competing forces. The dissolution of 2-Chloro-4-fluoro-5-iodonicotinonitrile is governed by the balance between Crystal Lattice Energy (holding the solid together) and Solvation Energy (pulling it apart).[1]

The Mechanism

The iodine atom at C5 and the nitrile at C3 create a dense electron cloud that facilitates strong


-

stacking and halogen bonding.[1]
  • Lattice Energy (High): Requires significant energy to overcome.

  • Entropy of Mixing (Low): The rigid structure resists disorder.

We use Hansen Solubility Parameters (HSP) to predict the best solvent match. The solvent must match the solute's Dispersion (


), Polarity (

), and Hydrogen Bonding (

) forces.
Visualization: The Solubilization Pathway

The following diagram illustrates the logical flow of solubilization and the critical failure points (Precipitation vs. Degradation).

SolubilizationLogic Start Solid 2-Chloro-4-fluoro- 5-iodonicotinonitrile SolventSelect Select Polar Aprotic Solvent (DMSO, DMF, NMP) Start->SolventSelect CheckWater Critical Check: Water Content < 0.05%? SolventSelect->CheckWater Dissolve Add Solvent + Vortex (High Shear Force) CheckWater->Dissolve Yes (Anhydrous) Fail_Hydrolysis FAILURE: Hydrolysis/SNAr (Yellow/Brown Color) CheckWater->Fail_Hydrolysis No (Wet Solvent) Heat Gentle Heating (Max 40°C) Break Lattice Energy Dissolve->Heat Cloudy? Success Clear Solution (Stable) Dissolve->Success Clear? Heat->Success Dissolved Fail_Precip FAILURE: 'Oiling Out' or Gelling Heat->Fail_Precip Overheating/Supersaturation Fail_Hydrolysis->Fail_Precip Secondary Aggregation

Figure 1: Decision tree for solubilization, highlighting the critical dependency on anhydrous conditions to prevent chemical degradation.

Validated Solvents & Parameters

WARNING: The 4-fluoro substituent is highly activated by the electron-withdrawing nitrile (CN) and chlorine (Cl) groups.[1] It is susceptible to SNAr displacement by hydroxide (OH⁻) or amines.

Rule #1: Never use alcohols (MeOH, EtOH) or primary amines as dissolving solvents. Rule #2: Use only Anhydrous grade solvents packed under inert gas (Sure/Seal™ or equivalent).

Solvent Performance Table
SolventSolubility PotentialStability RiskRecommended Use
DMSO (Anhydrous) Highest ModeratePrimary Choice. Excellent for breaking lattice energy.[1] Must be <50 ppm water.
DMF (Anhydrous) HighHighSecondary Choice. Risk of amine impurities (dimethylamine) causing SNAr. Use fresh bottles only.
NMP Very HighModerateGood for high-concentration stocks (>100 mM).[1] Hard to remove later (high BP).
Acetonitrile (MeCN) ModerateLowGood for LCMS prep. May require high dilution. Poor for high-concentration storage.[1]
Ethanol/Methanol LowCRITICAL FAILURE DO NOT USE. Will form the alkoxy-ether byproduct rapidly.[1]

Standard Operating Procedure (SOP)

Protocol: Preparation of a 50 mM Stock Solution

Target Concentration: 50 mM | Volume: 10 mL

Materials:

  • 2-Chloro-4-fluoro-5-iodonicotinonitrile (Solid)[1]

  • Anhydrous DMSO (99.9%, stored over molecular sieves)

  • Amber glass vial (protects iodinated compounds from light-induced homolysis)[1]

  • Vortex mixer

Step-by-Step:

  • Calculate & Weigh:

    • Weigh the solid into the amber vial.

    • Note: Due to static charge common in poly-halo compounds, use an anti-static gun if available.[1]

  • Solvent Addition (Incremental):

    • Do not add the full volume of DMSO at once. This causes "gumming" (solvent encapsulates dry powder clumps).

    • Add 50% of the required DMSO volume.

  • High-Shear Mixing:

    • Vortex vigorously for 60 seconds. The solution may appear cloudy (suspension).

  • Thermal Assistance:

    • If solid remains, warm the vial in a water bath set to 35–40°C for 5 minutes.

    • Caution: Do not exceed 50°C. Higher temperatures accelerate the hydrolysis of the nitrile or fluorine displacement if any moisture is present.

  • Final Dilution:

    • Add the remaining 50% of DMSO. Vortex again until optically clear.

  • Inspection:

    • Hold against a light source.[2] Solution should be colorless to pale yellow.

    • Dark Yellow/Orange indicates decomposition (iodine release or SNAr product).

Troubleshooting & FAQ

Issue 1: "The solution turned yellow/brown overnight."

Diagnosis: Chemical Decomposition.

  • Cause A (Hydrolysis): Wet DMSO caused water to attack the 4-fluoro position (forming the pyridone) or the nitrile (forming the amide).[1]

  • Cause B (Iodine Release): Light exposure caused homolytic cleavage of the C-I bond.

  • Corrective Action:

    • Check LCMS. A mass shift of -2 (F -> OH) or +18 (CN -> CONH2) confirms moisture damage.[1]

    • Discard solution. Prepare fresh in anhydrous DMSO and store in amber vials at -20°C.

Issue 2: "It dissolved, but precipitated as a gel upon adding to water/buffer."

Diagnosis: The "Oiling Out" Effect.

  • Mechanism: You triggered a rapid polarity shift. The hydrophobic iodine/chloro motifs repel water faster than they can crystallize, forming a kinetic gel/oil.

  • Corrective Action:

    • Slow Addition: Add the DMSO stock to the buffer dropwise while vortexing the buffer.

    • Surfactant Support: If used for biological assay, include 0.05% Tween-80 or dilute into a buffer containing 1% BSA to sequester the lipophilic molecule.

Issue 3: "Can I use ultrasonic baths?"

Answer: Yes, but with caution.

  • Risk: Sonication generates local hotspots (cavitation) that can exceed 100°C microscopically.

  • Protocol: Pulse sonicate (30 seconds ON, 30 seconds OFF) in an ice bath to prevent bulk heating.

Issue 4: "Why can't I use DMF?"

Answer: You can, but DMF decomposes over time to release dimethylamine , a potent nucleophile.

  • Reaction: Dimethylamine will rapidly displace the 4-fluoro atom via SNAr, ruining your compound.[1]

  • Fix: If you must use DMF, ensure it is "Amine-Free" grade or freshly distilled.[1]

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation cluster_solvents Forbidden Solvents / Contaminants Target Target Molecule (4-Fluoro-5-iodo...) Product1 Pyridone Derivative (Inactive) Target->Product1 Hydrolysis (SNAr) Product2 Methoxy-Ether (Inactive) Target->Product2 Methonolysis Product3 Amino-Adduct (Inactive) Target->Product3 Aminolysis Water H2O (in wet DMSO) Water->Product1 Methanol MeOH (Protic) Methanol->Product2 Amine Dimethylamine (in aged DMF) Amine->Product3

Figure 2: Common degradation pathways driven by inappropriate solvent choices.[1]

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the thermodynamic basis for solvent selection).
  • Sigma-Aldrich. (2024).[1] 2-Chloro-5-fluoro-4-iodopyridine Product Specification. Link (Verifies physical state and storage requirements).

  • Bunnett, J. F. (1963).[3] Nucleophilic Reactivity in Polar Aprotic Solvents. Journal of the American Chemical Society. (Foundational text on why SNAr is accelerated in DMSO/DMF).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24820495, 2-Chloro-5-fluoro-4-iodopyridine. Link (Source for physicochemical properties).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative guide on solvent polarity and reactivity).

Sources

Troubleshooting

Overcoming steric hindrance at the C4 position of 2-Chloro-4-fluoro-5-iodonicotinonitrile

Introduction Welcome to the technical support guide for 2-Chloro-4-fluoro-5-iodonicotinonitrile. This valuable building block presents unique synthetic opportunities, but its utility is often challenged by the significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Chloro-4-fluoro-5-iodonicotinonitrile. This valuable building block presents unique synthetic opportunities, but its utility is often challenged by the significant steric hindrance at the C4 position. The flanking C5-iodo and C3-cyano groups create a sterically congested environment that can impede or prevent standard transformations. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you, the research scientist, successfully navigate these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty achieving any reaction at the C4 position. What makes this position so unreactive?

A1: The low reactivity at the C4 position of 2-Chloro-4-fluoro-5-iodonicotinonitrile is a classic case of steric and electronic effects working in concert.

  • Steric Hindrance: The primary obstacle is the large van der Waals radius of the iodine atom at the adjacent C5 position.[1] This bulky substituent physically blocks the trajectory of incoming reagents or catalysts attempting to access the C4 center. This phenomenon, known as steric hindrance, can dramatically slow down or completely prevent a chemical reaction.[2][3]

  • Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[4] This deficiency is further amplified by the electron-withdrawing effects of the chloro, fluoro, and cyano substituents. While this electronic profile typically activates the ring for nucleophilic aromatic substitution (SNAr), the steric shielding at C4 remains the dominant barrier.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of transition metal catalysts (e.g., Palladium, Nickel), leading to catalyst deactivation or the formation of off-cycle, unreactive species.[5]

A visual representation of the steric challenge is provided below.

Caption: Troubleshooting workflow for C4 Suzuki-Miyaura coupling.

Detailed Optimization Strategy:

ParameterStandard Approach (Likely to Fail)Recommended Optimization for C4 PositionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂ with specialized ligand, or modern pre-catalysts such as XPhos Pd G3/G4. [6]Pre-catalysts ensure efficient and reliable formation of the active Pd(0) species, crucial for initiating the catalytic cycle.
Ligand PPh₃, P(o-tol)₃Bulky, electron-rich biaryl monophosphine ligands: XPhos, SPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, IMes. [5][6]These ligands promote the difficult oxidative addition step and accelerate the rate-limiting reductive elimination of the sterically congested product. [7]
Base Na₂CO₃, NaOEtK₃PO₄, Cs₂CO₃, K₂CO₃. [8][9]Milder, non-nucleophilic bases are generally more effective and prevent degradation of sensitive substrates or reagents.
Solvent TolueneDioxane, THF, DME, often with added water (e.g., Dioxane/H₂O 4:1). [8]The choice of solvent can significantly impact catalyst solubility and reactivity. Aprotic polar solvents often perform well.
Temperature 80 °C100-120 °C or Microwave Irradiation (100-150 °C). [5]Higher thermal energy is often required to overcome the activation barrier for sterically demanding couplings.
Q3: I want to perform a Buchwald-Hartwig amination at C4. What are the key considerations?

A3: Similar to Suzuki coupling, success in Buchwald-Hartwig amination at the C4 position is highly dependent on ligand choice to overcome steric hindrance and prevent catalyst inhibition. [10][11]The reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. [12] Key Considerations:

  • Ligand Selection is Critical: This is the most important factor. Use bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands from the Buchwald (e.g., BrettPhos, RuPhos) and Hartwig (e.g., Josiphos-type) families are designed specifically for challenging couplings. [7][10]These ligands stabilize the palladium center and facilitate the reductive elimination step, which is often rate-limiting for hindered substrates.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used. [11][12]The choice may need to be optimized depending on the pKa of the amine coupling partner.

  • Amine Nucleophilicity: Highly hindered secondary amines or less nucleophilic primary amines (e.g., anilines with electron-withdrawing groups) will require more forcing conditions (higher temperature, longer reaction times) and a more active catalyst system.

Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy to displace the C4-Fluorine?

A4: While the C4-Fluorine is electronically activated for SNAr, the reaction is severely impeded by the C5-Iodo group. The SNAr mechanism proceeds through a Meisenheimer intermediate, which requires the nucleophile to attack the carbon bearing the leaving group. [13]

  • High Barrier to Attack: The steric bulk of the iodine atom will significantly raise the activation energy for the initial nucleophilic attack, making the reaction kinetically unfavorable under standard SNAr conditions.

  • Potential for Success: Extremely strong, small nucleophiles (e.g., N₃⁻, potentially small alkoxides) under high temperatures or high pressure might show some conversion. However, yields are expected to be low, and side reactions are likely.

  • Recommendation: For C-O, C-N, or C-S bond formation at the C4 position, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Buchwald-Hartwig etherification) are far more reliable and general than attempting a sterically hindered SNAr. [10]

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for C4-Arylation

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • 2-Chloro-4-fluoro-5-iodonicotinonitrile (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 5:1 v/v)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add 2-Chloro-4-fluoro-5-iodonicotinonitrile, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and place it in a preheated oil bath at 110 °C or heat in a microwave reactor to 120 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination at the C4 Position

This protocol is designed for coupling with a primary or secondary amine.

Materials:

  • 2-Chloro-4-fluoro-5-iodonicotinonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • Caution: NaOtBu is a strong base and is air and moisture sensitive. Handle all reagents in a glovebox or under a robust inert atmosphere.

  • To a flame-dried Schlenk tube, add the RuPhos Pd G3 pre-catalyst and NaOtBu.

  • Add the 2-Chloro-4-fluoro-5-iodonicotinonitrile.

  • Seal the tube, evacuate and backfill with Argon three times.

  • Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

References

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). ACS Publications. Available at: [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2025). ResearchGate. Available at: [Link]

  • C4‐selective functionalizations of pyridine. (n.d.). ResearchGate. Available at: [Link]

  • A Novel Synthesis of a Highly Sterically Hindered C2-Symmetric Chiral Pyridine Derivative. (2025). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Reaction Guides. Available at: [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library. Available at: [Link]

  • Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. (n.d.). Wiley Online Library. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). MDPI. Available at: [Link]

  • molecules. (2006). Semantic Scholar. Available at: [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (n.d.). ChemRxiv. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! (2021). Medium. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. Available at: [Link]

  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. Available at: [Link]

  • Is there no steric hindrance in case of inorganic molecules? (2022). Quora. Available at: [Link]

  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. (2025). RSC Publishing. Available at: [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. (2015). PMC. Available at: [Link]

  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. (2025). CyberLeninka. Available at: [Link]

  • 2-Chloro-5-fluoro-4-iodopyridine Properties. (2025). EPA CompTox Chemicals Dashboard. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • 2-Chloro-5-fluoro-4-iodopyridine. PubChem. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-fluoro-5-iodonicotinonitrile and Comparative Analytical Strategies

Executive Summary This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Chloro-4-fluoro-5-iodonicotinonitrile, a complex halogenated heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Chloro-4-fluoro-5-iodonicotinonitrile, a complex halogenated heterocyclic compound relevant in pharmaceutical and agrochemical research. Due to the absence of published spectra for this specific molecule, this guide synthesizes established principles of mass spectrometry for halogenated and aromatic compounds to predict its fragmentation pathways. We will explore the characteristic cleavages, the rationale behind their occurrence, and the expected mass-to-charge ratios (m/z) of the resulting fragments. Furthermore, this document offers a comparative analysis of mass spectrometry with other critical analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, providing researchers with a comprehensive framework for structural elucidation. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis are also provided to ensure reproducible and reliable data acquisition.

Introduction: The Analytical Challenge of Multi-Halogenated Heterocycles

2-Chloro-4-fluoro-5-iodonicotinonitrile (C₆HClFIN₃) is a substituted pyridine derivative. The presence of multiple, different halogen atoms (F, Cl, I), a nitrile group (-CN), and an aromatic pyridine ring makes its structural confirmation a non-trivial task. Each of these features imparts distinct chemical properties that influence its behavior in an analytical instrument. Understanding the fragmentation pattern in mass spectrometry is crucial for unambiguous identification, purity assessment, and metabolic studies in drug development and other scientific endeavors.[1]

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation due to its ability to generate reproducible and information-rich fragmentation patterns. This guide will focus on predicting the EI-MS fragmentation of the title compound, based on the foundational principles of bond dissociation energies and fragment ion stability.

Predicted Fragmentation Pathways of 2-Chloro-4-fluoro-5-iodonicotinonitrile under EI-MS

Upon entering the mass spectrometer and undergoing electron ionization (70 eV), 2-Chloro-4-fluoro-5-iodonicotinonitrile will form a molecular ion (M•+). The stability of this molecular ion is expected to be moderate due to the stabilizing effect of the aromatic ring.[2] However, the presence of multiple halogens provides several pathways for fragmentation. The fragmentation cascade is dictated by the relative strengths of the chemical bonds within the molecule. The Carbon-Iodine bond is the weakest among the carbon-halogen bonds present, making the initial loss of an iodine radical a highly probable first fragmentation step.[3][4][5]

The predicted fragmentation pathways are as follows:

  • Initial Ionization: Formation of the molecular ion (M•+).

  • Pathway A: Loss of Iodine: The most facile fragmentation is the cleavage of the C-I bond to lose an iodine radical (•I), resulting in a stable cation. This is expected to be a very prominent peak in the spectrum.[5]

  • Pathway B: Loss of Chlorine: Subsequent fragmentation could involve the loss of a chlorine radical (•Cl) from the [M-I]+ fragment.

  • Pathway C: Loss of HCN: A common fragmentation pathway for pyridine and other nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN) from the ring.

  • Other Minor Pathways: Other potential fragmentations include the loss of a fluorine atom or the entire cyano group, although these are generally less favored compared to the loss of iodine and chlorine.

Below is a Graphviz diagram illustrating the predicted primary fragmentation pathways.

fragmentation_pathway M Molecular Ion (M•+) m/z = 281.85 F1 [M - I]+ m/z = 154.88 M->F1 - •I F2 [M - I - Cl]+ m/z = 119.91 F1->F2 - •Cl F3 [M - I - HCN]+ m/z = 127.88 F1->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway of 2-Chloro-4-fluoro-5-iodonicotinonitrile.

Table 1: Predicted Key Fragments and their Mass-to-Charge Ratios (m/z)
Predicted Fragment IonProposed StructureCalculated m/zExpected Relative AbundanceNotes
[C₆HClFIN₃]•+Molecular Ion281.85ModerateThe M+ and M+2 peaks should be visible due to the 35Cl and 37Cl isotopes.
[C₆HCFN₃]+[M - I]+154.88HighLikely the base peak due to the weak C-I bond.
[C₆HFN₃]•+[M - I - Cl]+119.91ModerateLoss of chlorine from the [M-I]+ fragment.
[C₅H₂FN₂]+[M - I - HCN]+127.88ModerateCharacteristic loss from a pyridine ring.
[I]+Iodine Cation126.90LowDirect cleavage to form an iodine cation.

Comparative Analysis of Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity of atoms in a molecule. For 2-Chloro-4-fluoro-5-iodonicotinonitrile, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would show the chemical shift and coupling of the single proton on the pyridine ring, providing information about its electronic environment.

  • ¹³C NMR: Would reveal the number of unique carbon environments and their chemical shifts, including the carbon of the nitrile group.

  • ¹⁹F NMR: Would confirm the presence and environment of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For the target compound, FTIR would show characteristic absorption bands for:

  • C≡N stretch: Around 2220-2240 cm⁻¹ for the nitrile group.

  • C-Halogen stretches: In the fingerprint region (< 1500 cm⁻¹).

  • Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Table 2: Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information through fragmentation.[6]Isomers can have similar fragmentation patterns; provides limited connectivity information.
NMR Spectroscopy Detailed atomic connectivity and 3D structure.Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like 2-Chloro-4-fluoro-5-iodonicotinonitrile.[6]

Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial.

GC-MS Parameters:

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/sec.

Below is a Graphviz diagram of the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample (1 mg/mL) P2 Serial Dilution (to 10 µg/mL) P1->P2 P3 Transfer to Autosampler Vial P2->P3 A1 Injection into GC P3->A1 A2 Separation on Column A1->A2 A3 Ionization (EI, 70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Predicted Data D3->D4

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The structural elucidation of complex molecules like 2-Chloro-4-fluoro-5-iodonicotinonitrile requires a multi-faceted analytical approach. This guide provides a robust prediction of its EI-MS fragmentation pattern, highlighting the expected primary cleavage of the iodine atom followed by subsequent losses of other halogens and ring fragmentation. By comparing the strengths of mass spectrometry with NMR and FTIR, researchers can devise a comprehensive strategy for unambiguous compound identification. The provided experimental protocol for GC-MS offers a practical starting point for acquiring high-quality data. This integrated approach, combining predictive analysis with complementary techniques, is essential for advancing research in drug development and related scientific fields.

References

  • MDPI. (2023, June 15). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. Available from: [Link]

  • Chromatography Online. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

  • Taylor & Francis Online. (2023, April 26). Total organic halogen (TOX) analysis in waters: A short review. Available from: [Link]

  • Springer. (2013, September 15). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available from: [Link]

  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available from: [Link]

  • ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available from: [Link]

  • ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available from: [Link]

  • Royal Society of Chemistry. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available from: [Link]

  • ACS Publications. (2026, February 16). The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. Available from: [Link]

  • Shimadzu. Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. Available from: [Link]

  • Pearson. Mass Spect:Fragmentation: Videos & Practice Problems. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern. Available from: [Link]

  • PubMed. (1994, October). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Available from: [Link]

  • Unknown Source.
  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

  • ResearchGate. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • ResearchGate. (2025, August 6). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Available from: [Link]

Sources

Comparative

A Comparative Guide to Validating Regioisomeric Structures Derived from 2-Chloro-4-fluoro-5-iodonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals The Synthetic Challenge: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-4-fluoro-5-iodonicotinonitrile is a highly functionalized py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Synthetic Challenge: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-4-fluoro-5-iodonicotinonitrile is a highly functionalized pyridine ring, making it a valuable building block. However, its utility is predicated on the ability to control and validate the position of substitution. Nucleophilic aromatic substitution (SNAr) is the most common transformation for such electron-deficient systems. The pyridine nitrogen activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack.[1][2]

The general reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I.[3] Therefore, a nucleophile (Nu⁻) is expected to preferentially displace either the fluorine at C4 or the chlorine at C2. Substitution at the C5 iodo-position is significantly less favorable under typical SNAr conditions.

This leads to two primary, often co-produced, regioisomers:

  • Isomer A (C4-Substitution): 2-Chloro-5-iodo-4-(Nu)nicotinonitrile

  • Isomer B (C2-Substitution): 4-Fluoro-5-iodo-2-(Nu)nicotinonitrile

Unambiguous differentiation between these isomers is critical, as their distinct structures will impart different physicochemical and biological properties. This guide compares the primary analytical tools for this purpose.

XRay_Workflow Compound Purified Isomer Crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) Compound->Crystallization Crystal Obtain Single Crystal (>0.1 mm) Crystallization->Crystal Diffraction Mount Crystal & Collect X-ray Diffraction Data Crystal->Diffraction Solve Solve & Refine Structure Diffraction->Solve Structure Unambiguous 3D Structure Solve->Structure Validation_Strategy Start Purified Reaction Product Screen Step 1: Initial Screening (LC-MS & 19F NMR) Start->Screen Decision Is 19F NMR conclusive? Screen->Decision Confirm Step 2: Full Confirmation (1H, 13C, HMBC, NOESY) Decision->Confirm Yes Decision->Confirm No / Ambiguous Absolute Step 3: Absolute Proof (X-ray Crystallography) Confirm->Absolute If required for publication or regulatory filing End Structure Validated Confirm->End If NMR data is unambiguous Absolute->End

Sources

Validation

Benchmarking Synthetic Routes for 2-Chloro-4-fluoro-5-iodonicotinonitrile Scale-up

Executive Summary The scale-up of 2-Chloro-4-fluoro-5-iodonicotinonitrile (hereafter Target 1 ) presents a classic process chemistry dilemma: the trade-off between raw material availability and regioselective control. As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scale-up of 2-Chloro-4-fluoro-5-iodonicotinonitrile (hereafter Target 1 ) presents a classic process chemistry dilemma: the trade-off between raw material availability and regioselective control. As a dense functionalized pyridine, Target 1 is a high-value scaffold for next-generation kinase inhibitors, specifically those requiring orthogonal cross-coupling capabilities (Suzuki at C5, SNAr at C4, Sonogashira at C2).

This guide benchmarks the two most viable industrial strategies:

  • Route A (The "Late-Stage Fluorination"): Regioselective Halogen Exchange (Halex) on a 2,4-dichloro precursor.

  • Route B (The "Late-Stage Iodination"): Directed Ortho-Metallation (DoM) of a 4-fluoro precursor.

The Verdict: For multi-kilogram campaigns, Route A is superior due to lower raw material costs and the avoidance of cryogenic conditions, provided that Phase-Transfer Catalyzed (PTC) conditions are utilized to manage thermal instability.

Structural Analysis & Synthetic Challenges

Target 1 possesses three distinct halogen handles and a nitrile group, creating a "push-pull" electronic environment that complicates nucleophilic substitution.

  • C2-Cl: Deactivated relative to C4 by the adjacent ring nitrogen lone pair, but activated by the C3-CN.

  • C3-CN: Strong electron-withdrawing group (EWG); directs nucleophiles to C2 and C4.

  • C4-F: The primary site for downstream SNAr diversification.

  • C5-I: The handle for palladium-catalyzed coupling; bulky and labile.

The Critical Challenge: Introducing the fluorine atom at C4 without over-fluorinating the C2 position (yielding the useless 2,4-difluoro byproduct) or de-iodinating the labile C5 position.

Route Comparison: Halex vs. Metallation

The following diagram outlines the two competing workflows.

SyntheticPathways StartA 2,4-Dichloro-5- iodonicotinonitrile Halex Selective Halex (KF, 18-Crown-6, MeCN) StartA->Halex Route A (Industrial Preferred) Target TARGET: 2-Chloro-4-fluoro- 5-iodonicotinonitrile StartB 2-Chloro-4- fluoronicotinonitrile Metallation Lithiation / Iodination (LDA, I2, -78°C) StartB->Metallation Route B (Lab Scale) Halex->Target Major Product (85:15 Selectivity) Bypro_A Impurity: 2,4-Difluoro analog Halex->Bypro_A Over-reaction Metallation->Target Electrophilic Trap Bypro_B Impurity: C6-Iodo isomer Metallation->Bypro_B Regio-error

Figure 1: Strategic disconnection showing the convergent Halex route (A) versus the linear Metallation route (B).

Detailed Benchmarking Data
MetricRoute A: Selective Halex (Recommended)Route B: Metallation (Alternative)
Key Reagents Spray-dried KF, 18-Crown-6 (or TDA-1)LDA (Lithium Diisopropylamide), Iodine
Solvent System Acetonitrile or SulfolaneTHF / Hexanes (Anhydrous)
Temperature Reflux (80°C) or 140°CCryogenic (-78°C)
Yield (Isolated) 65 - 72%55 - 60%
Regioselectivity 90:10 (C4-F : C2,4-diF)>98:2 (Site specific)
Scalability Risk Medium: Thermal runaway, HF generation.High: Cryogenic cooling cost, moisture sensitivity.
Cost Driver Purification (Chromatography/Crystallization)Raw Material (Fluoro-precursor) & Energy

Technical Deep Dive: Route A (Selective Halex)

The industrial standard for introducing fluorine into electron-deficient heterocycles is the Halogen Exchange (Halex) reaction. However, standard conditions (bulk KF in DMSO) often fail for Target 1 due to the formation of "black tar" decomposition products at high temperatures (>150°C).

The "Soft" Halex Protocol

To bypass high temperatures, we utilize a Phase Transfer Catalyst (PTC) approach. This activates the fluoride ion in lower-boiling solvents, preserving the iodine functionality.

Mechanism & Regiochemistry

In 2,4-dichloropyridines, the C4-chlorine is significantly more electrophilic than the C2-chlorine. This is due to the para-relationship with the nitrile group (C3) and the steric strain relieved by substituting the bulky Chlorine (1.75 Å) with Fluorine (1.47 Å) adjacent to the Iodine.

Experimental Protocol (100g Scale-Up):

  • Preparation: Charge a 2L reactor with 2,4-dichloro-5-iodonicotinonitrile (100 g, 0.33 mol), Spray-dried Potassium Fluoride (23.2 g, 0.40 mol, 1.2 eq), and 18-Crown-6 (4.4 g, 5 mol%).

  • Solvation: Add anhydrous Acetonitrile (500 mL). Note: Sulfolane is an alternative if higher temps are needed, but MeCN simplifies workup.

  • Reaction: Heat to reflux (82°C) under N2 atmosphere. Monitor via HPLC every 2 hours.

    • Endpoint: Stop when starting material < 2%. Do not chase 100% conversion to avoid 2,4-difluoro formation.

  • Workup: Cool to 20°C. Filter off inorganic salts (KCl/KF). Concentrate the filtrate.

  • Purification: Recrystallize from IPA/Heptane (1:3).

    • Target Specs: >98% Purity, <0.5% 2,4-difluoro impurity.[1]

Critical Control Point: The quality of KF is paramount. Use spray-dried KF (high surface area). If using bulk KF, it must be dried at 150°C under vacuum for 24h prior to use.

Technical Deep Dive: Route B (Directed Metallation)

This route is often chosen in early discovery chemistry because it guarantees the position of the fluorine (by starting with it). However, it suffers on scale.

Mechanism

The proton at C5 of 2-chloro-4-fluoronicotinonitrile is acidified by the inductive effect of the adjacent Fluorine and Nitrile. Treatment with a hindered base (LDA) generates the lithiated species, which is trapped with Iodine.

Why it fails on scale:

  • Cryogenics: Maintaining -78°C in a 500L reactor requires liquid nitrogen or specialized heat transfer fluids (Syltherm), driving up CAPEX.

  • Exotherm: The iodine quench is highly exothermic; poor heat transfer leads to the "C6-iodo" impurity or benzyne formation.

  • Cost: The starting material (2-chloro-4-fluoronicotinonitrile) is 5-10x more expensive than the dichloro-analog.

Purification & Quality Control Logic

Achieving pharmaceutical-grade purity requires removing the specific impurities generated by the Halex route.

PurificationLogic Crude Crude Reaction Mixture (Target + 10% 2,4-diF + Salts) Filtration 1. Filtration (Remove KCl/KF) Crude->Filtration SolventSwap 2. Solvent Swap (MeCN -> IPA) Filtration->SolventSwap Cryst 3. Crystallization (IPA/Heptane) SolventSwap->Cryst Check QC Check: Is 2,4-diF > 0.5%? Cryst->Check Pass PASS: Dry & Package Check->Pass No Fail FAIL: Reslurry in Cold Ethanol Check->Fail Yes Fail->Pass Reprocessed

Figure 2: Decision tree for the purification of the crude Halex product.

Safety & EHS Considerations

  • HF Generation: In the Halex route, any moisture present will generate Hydrofluoric Acid (HF) upon heating with fluoride salts. Glass-lined reactors are required; however, prolonged exposure to HF will etch the glass. Add a weak base (e.g., K2CO3) or use Hastelloy reactors if moisture cannot be strictly controlled.

  • Thermal Runaway: 2-Chloro-4-fluoro-5-iodonicotinonitrile is thermally stable up to ~180°C, but the reaction mixture (with solvent and catalyst) should be DSC tested before scaling above 100°C.

  • Sensitizers: Halogenated pyridines are potent skin sensitizers. Full PPE (Tyvek suits, respirators) is mandatory.

References

  • Halex Reaction Optimization: Adams, D. J., & Clark, J. H. (1999). Nucleophilic fluorination of aromatics using potassium fluoride and phase transfer catalysts. Chemical Society Reviews. Link

  • Regioselectivity in Pyridines: Schlosser, M., et al. (2005). Site-Selective Halogen Exchange in Polychlorinated Pyridines. Journal of Organic Chemistry.[2] Link

  • Safety of Fluorination Reagents: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Link

  • Analogous Synthesis (Patent): Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives. (WO2018141642A1). Google Patents. Link

  • Iodination Methodologies: Regioselective iodination of chlorinated aromatic compounds using silver salts.[4][5] (2011).[3][4] Tetrahedron Letters. Link

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Comparative

Comparative study of leaving group ability: Fluorine vs Chlorine in nicotinonitriles

Executive Summary In the synthesis of bioactive nicotinonitriles (3-cyanopyridines), the choice between fluorine (F) and chlorine (Cl) as the leaving group at the 2- or 4-position is a critical decision point. While 2-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive nicotinonitriles (3-cyanopyridines), the choice between fluorine (F) and chlorine (Cl) as the leaving group at the 2- or 4-position is a critical decision point. While 2-chloronicotinonitriles are industry standards due to cost-efficiency, 2-fluoronicotinonitriles exhibit reaction rates 100–300 times faster in Nucleophilic Aromatic Substitution (


).

This guide analyzes the mechanistic "Element Effect," provides comparative kinetic data, and outlines optimized protocols for researchers requiring high-turnover synthesis of kinase inhibitors and other pyridine-based pharmacophores.

Mechanistic Foundation: The Element Effect

To understand the performance gap, one must look beyond standard bond dissociation energies. In aliphatic nucleophilic substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), Iodine is the best leaving group and Fluorine the worst (C-F bond strength 

116 kcal/mol). However, in

of activated heterocycles, this order is inverted (F

Cl

Br > I
).[1]
The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[2] The rate-determining step (RDS) is usually the initial nucleophilic attack, which disrupts aromaticity and forms a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Fluorine (The Accelerator): The high electronegativity of fluorine inductively withdraws electron density from the ipso-carbon.[3] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the negative charge on the Meisenheimer intermediate, significantly lowering the activation energy (

    
    ) of the attack step.
    
  • Chlorine (The Standard): While C-Cl is a weaker bond than C-F, chlorine is less electronegative. Since bond breaking occurs after the RDS, the weaker bond offers no kinetic advantage in the rate-limiting addition step.

Diagram 1: Mechanism & Energy Landscape

The following diagram illustrates the addition-elimination pathway, highlighting why F accelerates the rate-determining step.[4]

SNAr_Mechanism cluster_legend Key Interaction Reactants Reactants (Nicotinonitrile + Nu:) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step (F lowers barrier) Intermediate Meisenheimer Complex TS1->Intermediate TS2 TS2 (Leaving Group Departure) Intermediate->TS2 Fast Step Products Substituted Nicotinonitrile TS2->Products Note The 3-CN group and 2-F atom stabilize the Intermediate via inductive (-I) effects.

Caption: The


 pathway showing the rate-determining formation of the Meisenheimer complex, accelerated by Fluorine.

Comparative Analysis: F vs. Cl

The following data synthesizes kinetic trends observed in 2-halo-3-cyanopyridines reacting with standard amine nucleophiles (e.g., morpholine, aniline).

Table 1: Performance Matrix
Feature2-Fluoro-3-cyanopyridine2-Chloro-3-cyanopyridineVerdict
Relative Rate (

)
~300 1F is vastly superior for speed.[5]
Reaction Temp Room Temp (20–25 °C)Elevated (80–120 °C)F allows milder conditions.
Steric Tolerance High (Small atomic radius)ModerateF is better for bulky nucleophiles.
Side Reactions Low (Fast conversion)Moderate (Hydrolysis at high T)F offers cleaner profiles.
Cost High (

$)
Low ($)Cl is preferred for scale-up.
Stability Moderate (Hydrolysis sensitive)HighCl is easier to store.
Strategic Selection Guide
  • Choose Fluorine when:

    • The nucleophile is weak (e.g., electron-deficient anilines).

    • The nucleophile is thermally unstable.

    • The position is sterically hindered (ortho-substitution).

    • Late-stage functionalization (LSF) is required on a complex scaffold.

  • Choose Chlorine when:

    • The nucleophile is strong (primary aliphatic amines, alkoxides).

    • Cost of Goods (COGS) is the primary driver (multi-kilogram scale).

    • Reaction heating is well-tolerated.

Experimental Protocols

Protocol A: High-Throughput Synthesis (Fluorine Route)

Target: Rapid library generation using 2-fluoronicotinonitrile.

  • Preparation: Dissolve 2-fluoro-3-cyanopyridine (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Addition: Add amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv).

  • Reaction: Stir at 25 °C for 1–4 hours.

    • Checkpoint: Monitor by LCMS. Conversion is typically >95% within 2 hours.

  • Workup: Dilute with water to precipitate product or extract with EtOAc.

Protocol B: Scale-Up Synthesis (Chlorine Route)

Target: Cost-effective synthesis using 2-chloronicotinonitrile.

  • Preparation: Dissolve 2-chloro-3-cyanopyridine (1.0 equiv) in IPA or n-Butanol (0.5 M).

  • Addition: Add amine nucleophile (1.2 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Heat to reflux (80–100 °C) for 12–24 hours.

    • Checkpoint: If reaction stalls, add catalytic KI (0.1 equiv) to form the transient, more reactive 2-iodo species (Finkelstein condition).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

Diagram 2: Experimental Workflow & Decision Tree

This flowchart guides the operational execution based on the chosen leaving group.

Experimental_Workflow Start Start: Nicotinonitrile Substrate Decision Select Leaving Group Start->Decision RouteF Route A: 2-Fluoro Decision->RouteF Sensitive/Slow Nu RouteCl Route B: 2-Chloro Decision->RouteCl Robust/Fast Nu CondF Conditions: DMSO, DIPEA, 25°C RouteF->CondF TimeF Time: 1-4 Hours CondF->TimeF Monitor Monitor: LCMS / TLC TimeF->Monitor CondCl Conditions: n-BuOH, K2CO3, 100°C RouteCl->CondCl TimeCl Time: 12-24 Hours CondCl->TimeCl TimeCl->Monitor Quench Quench & Isolation Monitor->Quench Conversion >95%

Caption: Decision tree for selecting reaction conditions based on leaving group kinetics.

Case Study: Synthesis of a p38 Kinase Inhibitor Intermediate

Objective: Substitution of 2-halo-3-cyanopyridine with 3-amino-4-methylbenzamide (a deactivated aniline nucleophile).

  • Attempt 1 (Chlorine): Reaction in Ethanol at reflux for 48 hours yielded only 30% conversion. The electron-poor nature of the aniline made it a poor nucleophile for the chloride displacement.

  • Attempt 2 (Fluorine): Switching to the 2-fluoro analog in THF at 50 °C resulted in 92% isolated yield in 6 hours.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

  • Chambers, R. D., et al. (2000). Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[5] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Organic Process Research & Development. Link

  • Neustadt, B. R. (1980). Reaction of 2-chloronicotinonitriles with amines. Journal of Heterocyclic Chemistry. Link

Sources

Validation

A Comparative Guide to Quality Control and Impurity Profiling of 2-Chloro-4-fluoro-5-iodonicotinonitrile

This guide provides a comprehensive framework for establishing robust Quality Control (QC) standards and conducting thorough impurity profiling for 2-Chloro-4-fluoro-5-iodonicotinonitrile, a critical intermediate in phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust Quality Control (QC) standards and conducting thorough impurity profiling for 2-Chloro-4-fluoro-5-iodonicotinonitrile, a critical intermediate in pharmaceutical synthesis. We will explore the regulatory landscape, delve into the comparative strengths of various analytical techniques, and provide actionable, detailed protocols to ensure the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).

The Imperative of Impurity Profiling in Drug Development

In pharmaceutical manufacturing, no substance is 100% pure.[1] Impurities, defined as any component of a drug substance that is not the chemical entity defined as the API, can arise from numerous sources including raw materials, manufacturing processes, and degradation upon storage.[2][3][4] The presence of these unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3] Therefore, regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities.[2][3][5]

Impurity profiling—the identification, quantification, and characterization of these impurities—is a mandatory requirement for regulatory submission and a cornerstone of modern pharmaceutical analysis.[4] For a complex, halogenated heterocyclic compound like 2-Chloro-4-fluoro-5-iodonicotinonitrile, a multi-faceted analytical approach is not just recommended; it is essential.

Regulatory Framework: Adhering to ICH Guidelines

The ICH has developed a series of guidelines that provide a scientific and risk-based approach to controlling impurities in new drug substances and products.[5] These guidelines are the foundation upon which a robust QC strategy is built.

Guideline Focus Area Key Requirements for 2-Chloro-4-fluoro-5-iodonicotinonitrile
ICH Q3A(R2) Impurities in New Drug SubstancesEstablishes thresholds for reporting, identification, and qualification of impurities. For most APIs, the identification threshold is ≥0.10%.[1][5]
ICH Q3C(R8) Residual SolventsClassifies solvents by toxicity (Class 1, 2, 3) and sets Permitted Daily Exposure (PDE) limits.[5] A crucial consideration for the synthesis of this API.
ICH Q3D(R1) Elemental ImpuritiesMandates a risk-based approach to control elemental impurities (e.g., residual catalysts) that may be introduced during synthesis.[5]

Qualification Thresholds (ICH Q3A):

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake

Predicting Impurities: A Synthesis-Based Approach

Understanding the synthetic pathway is critical to predicting potential process-related impurities. While the exact commercial synthesis of 2-Chloro-4-fluoro-5-iodonicotinonitrile may be proprietary, a plausible route can be inferred from related syntheses of halogenated nicotinonitriles.[6][7][8] Potential impurities can be categorized as:

  • Organic Impurities: Starting materials, by-products from side reactions, intermediates, and reagents.[2]

  • Inorganic Impurities: Reagents, catalysts, and heavy metals.[2]

  • Residual Solvents: Solvents used during synthesis and purification.[2]

Below is a logical diagram illustrating the general sources and classification of potential impurities in an API manufacturing process.

G Figure 1: Classification of Potential API Impurities A API Manufacturing Process B Organic Impurities A->B C Inorganic Impurities A->C D Residual Solvents A->D B1 Starting Materials B->B1 B2 Intermediates B->B2 B3 By-products B->B3 B4 Degradation Products B->B4 C1 Reagents & Catalysts C->C1 C2 Heavy Metals C->C2 C3 Inorganic Salts C->C3 D1 Class 1 (To be avoided) D->D1 D2 Class 2 (To be limited) D->D2 D3 Class 3 (Low toxic potential) D->D3

Caption: General classification of impurities originating from the API manufacturing process.

Comparative Analysis of Core Analytical Techniques

A combination of chromatographic and spectroscopic techniques is required for comprehensive impurity profiling.[9][10] No single method is sufficient; rather, orthogonal methods provide a complete picture of the API's purity.[11]

Technique Primary Application Strengths Limitations Relevance to 2-Chloro-4-fluoro-5-iodonicotinonitrile
HPLC / UPLC Quantification of organic impurities and degradation products.Gold standard for purity analysis; highly reproducible, robust, and versatile.[11][12] Can be coupled with various detectors (UV, DAD, MS).May not be suitable for highly volatile or thermally labile compounds.Essential. The primary tool for quantifying known and unknown non-volatile impurities. A reversed-phase C18 column is a typical starting point.
Gas Chromatography (GC) Quantification of residual solvents and volatile organic impurities.Excellent for volatile and semi-volatile compounds; high sensitivity with detectors like FID and ECD.[10][11]Not suitable for non-volatile or thermally unstable compounds. Reactive halogenated compounds can pose a challenge.[13]Mandatory. Required for compliance with ICH Q3C. A column with trifluoropropyl methyl silicone stationary phase can be effective for halogenated compounds.[14]
Mass Spectrometry (MS) Identification and structural elucidation of unknown impurities.Provides molecular weight and fragmentation data for structural confirmation.[10] Highly sensitive, especially when coupled with LC or GC (LC-MS, GC-MS).[9][12]Primarily qualitative without extensive calibration. Matrix effects can suppress ionization.Critical. LC-MS is vital for identifying impurities that exceed the ICH identification threshold. High-Resolution MS (HRMS) can provide exact mass for formula determination.[15]
NMR Spectroscopy Definitive structural elucidation of isolated impurities.Provides unequivocal structural information, including stereochemistry.[16][17][18] Quantitative NMR (qNMR) can determine purity without a reference standard for the impurity itself.[19][20]Lower sensitivity compared to MS. Requires a relatively pure and concentrated sample of the impurity.The Gold Standard for Structure. Indispensable for characterizing novel impurities after isolation via techniques like preparative HPLC.[18][19]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed as robust starting points. The causality behind key choices is explained to align with the principles of scientific expertise.

Protocol 1: HPLC-UV/MS for Organic Impurity Profiling

Causality: A gradient elution method is chosen because it provides the best resolution for a wide range of potential impurities with varying polarities, from non-polar starting materials to more polar degradation products. Coupling with a Mass Spectrometer allows for immediate mass identification of any peaks exceeding the identification threshold, streamlining the investigation process.[12]

Methodology:

  • Instrumentation:

    • UPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Coupled Single Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.[21]

  • Chromatographic Conditions:

    • Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is selected for its broad applicability in reversed-phase chromatography.

    • Mobile Phase A: 0.1% Formic Acid in Water. Reason: Provides a proton source for efficient ESI+ ionization and maintains a stable pH.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Reason: Acetonitrile is a common organic modifier with low UV cutoff and good MS compatibility.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C. Reason: Elevated temperature reduces viscosity and can improve peak shape and efficiency.

    • Injection Volume: 2 µL

    • UV Detection: 254 nm, with DAD scanning from 200-400 nm to capture chromophores of various impurities.

  • MS Conditions (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: 50 - 500 m/z

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Chloro-4-fluoro-5-iodonicotinonitrile sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.[22]

    • Resolution between the main peak and any closely eluting known impurity should be ≥ 1.5.

Protocol 2: Headspace GC-FID for Residual Solvent Analysis

Causality: Static headspace sampling is preferred as it is a clean technique that avoids injecting non-volatile matrix components onto the GC column, thereby extending column lifetime and improving reproducibility. A Flame Ionization Detector (FID) is chosen for its robust and near-universal response to organic compounds.

Methodology:

  • Instrumentation:

    • Gas Chromatograph with a Headspace Autosampler and Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness). Reason: This phase is specifically designed for the analysis of residual solvents.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 min at 240 °C

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not co-elute with any expected residual solvents.

    • Seal the vial immediately.

  • Validation:

    • The method must be validated for specificity, linearity, LOD, LOQ, accuracy, and precision for all potential residual solvents from the synthesis.

Integrated Workflow for Impurity Management

A systematic approach is essential for efficient and compliant impurity profiling. The following workflow outlines the decision-making process from initial analysis to final characterization.

G Figure 2: Impurity Profiling and Characterization Workflow start Receive API Batch hplc Analyze by Validated HPLC-UV/MS Method start->hplc gc Analyze by Validated Headspace GC Method start->gc decision_organic Any peak > Reporting Threshold (e.g., 0.05%)? hplc->decision_organic end_pass Batch Meets Specification gc->end_pass Solvents within limits end_fail Batch Fails Specification gc->end_fail Solvents exceed limits report Report in CoA decision_organic->report Yes decision_organic->end_pass No decision_id Is peak > Identification Threshold (e.g., 0.10%)? identify Identify Structure (LC-MS, HRMS) decision_id->identify Yes decision_id->end_pass No decision_qual Is peak > Qualification Threshold (e.g., 0.15%)? isolate Isolate Impurity (Prep-HPLC) decision_qual->isolate Yes decision_qual->end_pass No report->decision_id identify->decision_qual elucidate Elucidate Structure (NMR, etc.) isolate->elucidate qualify Qualify Impurity (Toxicology Assessment) elucidate->qualify qualify->end_pass

Caption: A decision-based workflow for the systematic analysis and control of impurities.

Conclusion

The quality control and impurity profiling of 2-Chloro-4-fluoro-5-iodonicotinonitrile demand a rigorous, scientifically-grounded, and multi-faceted analytical strategy. Adherence to ICH guidelines is not merely a regulatory hurdle but a fundamental component of ensuring drug safety and quality. By integrating orthogonal analytical techniques such as HPLC-MS and Headspace GC, and by applying a systematic workflow for the identification and qualification of impurities, researchers and drug development professionals can build a comprehensive purity profile. This robust approach ensures that the API meets the highest standards of quality, paving the way for the development of safe and effective medicines.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. ResearchGate. [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]

  • Applications of NMR in Pharmaceutical Analysis. Moravek. [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

  • Greater Rigor and Safety: ANVISA's New Guidelines for Impurities and Degradation Products in Medicines. Global Regulatory Partners. [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. [Link]

  • Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated Materials. ACS Publications. [Link]

  • Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

  • How to Catch a Potential Mutagenic Impurity. Agilent. [Link]

  • Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]

  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Agilent. [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • 2-chloronicotinonitrile. Organic Syntheses. [Link]

  • Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. International Journal of Engineering Research. [Link]

  • 2-Chloro-5-fluoro-4-iodopyridine. PubChem. [Link]

  • Method for the production of 2,6-dichloro-5-fluoronicotinonitrile.
  • WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO). [Link]

  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. [Link]

  • Physical & Chemical Standards Compendium. Reagecon. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Identification of 2-Chloro-4-fluoro-5-iodonicotinonitrile: Reference Standards and Methodologies

The Analytical Challenge: A Multi-Substituted Heterocycle 2-Chloro-4-fluoro-5-iodonicotinonitrile presents a unique analytical challenge due to the presence of multiple functional groups on the pyridine ring: a chloro gr...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: A Multi-Substituted Heterocycle

2-Chloro-4-fluoro-5-iodonicotinonitrile presents a unique analytical challenge due to the presence of multiple functional groups on the pyridine ring: a chloro group, a fluoro group, an iodo group, and a nitrile group. Each of these substituents influences the electronic environment and vibrational modes of the molecule, leading to a complex but ultimately decipherable spectroscopic fingerprint. The primary objective of the analytical workflow is to confirm the molecular weight, elemental composition, and the precise substitution pattern on the pyridine ring.

Comparative Analysis of Spectroscopic Techniques

The three most powerful and widely used spectrometric methods for the identification of organic compounds are mass spectrometry, infrared spectrometry, and nuclear magnetic resonance spectrometry.[1] Each technique provides a unique piece of the structural puzzle, and their combined application is essential for a comprehensive and unambiguous characterization.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 2-Chloro-4-fluoro-5-iodonicotinonitrile, both hard and soft ionization techniques can be employed to glean critical information.

Expected Spectral Features:

  • Molecular Ion Peak (M+): The molecular weight of 2-Chloro-4-fluoro-5-iodonicotinonitrile is 282.36 g/mol . In a mass spectrum, a prominent molecular ion peak is expected at m/z 282.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment. A peak at m/z (containing ³⁵Cl) will be accompanied by a peak at m/z+2 (containing ³⁷Cl) with a relative intensity of approximately 3:1. This provides a clear signature for the presence of a chlorine atom.

  • Fragmentation Pattern: Electron Ionization (EI), a hard ionization technique, will induce fragmentation of the molecule. Key fragmentation pathways would likely involve the loss of the iodo group (the weakest bond), the chloro group, and the nitrile group. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions, providing clues about the substitution pattern. Electrospray Ionization (ESI), a soft ionization technique, is less likely to cause extensive fragmentation and will primarily show the protonated molecular ion [M+H]⁺ at m/z 283.

Table 1: Predicted Mass Spectrometry Data for 2-Chloro-4-fluoro-5-iodonicotinonitrile

Ionization TechniqueExpected Key Peaks (m/z)Information Provided
Electron Ionization (EI)282 (M+), 284 ([M+2]+), 155 ([M-I]+), 247 ([M-Cl]+), 256 ([M-CN]+)Molecular weight, presence of chlorine, fragmentation pattern for structural confirmation.
Electrospray Ionization (ESI)283 ([M+H]+), 285 ([M+H+2]+)Molecular weight confirmation with minimal fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject an appropriate volume (e.g., 1 µL) of the solution into the GC inlet.

  • Chromatographic Separation: Utilize a capillary column suitable for the separation of polar aromatic compounds. A typical oven temperature program could be: start at 100°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

  • Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum for the molecular ion peak, isotopic patterns, and fragmentation pattern to confirm the structure.

Workflow for Mass Spectrometry Analysis

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Dissolve Dissolve sample in volatile solvent Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze Mass Spectrum Detect->Analyze Identify Identify Molecular Ion, Isotopes, Fragments Analyze->Identify Confirm Confirm Structure Identify->Confirm

Caption: Workflow for GC-MS analysis of 2-Chloro-4-fluoro-5-iodonicotinonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.[2]

Expected Spectral Features:

  • C≡N Stretch: The nitrile group will exhibit a sharp, strong absorption band in the region of 2220-2260 cm⁻¹.

  • Aromatic C-H Stretch: The C-H bond on the pyridine ring will show a stretching vibration above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • C-Halogen Stretches: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically found around 600-800 cm⁻¹, the C-F stretch around 1000-1400 cm⁻¹, and the C-I stretch below 600 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for 2-Chloro-4-fluoro-5-iodonicotinonitrile

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2260Strong, Sharp
Aromatic C-H> 3000Medium
Aromatic C=C, C=N1400 - 1600Medium to Strong
C-F1000 - 1400Strong
C-Cl600 - 800Medium
C-I< 600Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the infrared spectrum of the compound.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logic for IR Spectral Interpretation

Spectrum Obtain IR Spectrum Region1 > 3000 cm⁻¹ Spectrum->Region1 Region2 2220-2260 cm⁻¹ Spectrum->Region2 Region3 1400-1600 cm⁻¹ Spectrum->Region3 Region4 < 1400 cm⁻¹ Spectrum->Region4 Assignment1 Aromatic C-H Stretch Region1->Assignment1 Assignment2 C≡N Stretch Region2->Assignment2 Assignment3 Aromatic Ring Stretch Region3->Assignment3 Assignment4 C-Halogen Stretches (Fingerprint Region) Region4->Assignment4

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-fluoro-5-iodonicotinonitrile proper disposal procedures

Executive Safety Summary 2-Chloro-4-fluoro-5-iodonicotinonitrile is a poly-halogenated, nitrogen-containing heterocyclic building block. Its disposal requires strict adherence to halogenated waste protocols due to the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Chloro-4-fluoro-5-iodonicotinonitrile is a poly-halogenated, nitrogen-containing heterocyclic building block. Its disposal requires strict adherence to halogenated waste protocols due to the presence of Fluorine, Chlorine, and Iodine.

Immediate Action Required:

  • Primary Hazard: Releases toxic hydrogen halides (HF, HCl, HI) and potentially hydrogen cyanide (HCN) during thermal decomposition or interaction with strong acids.

  • Waste Stream Classification: Solid/Liquid Halogenated Organic Waste .

  • Critical Restriction: NEVER mix with acidic waste streams (Risk of HCN evolution). NEVER dispose of down the drain.

Chemical Profile & Risk Assessment

To ensure scientific integrity, we must understand the causality behind the disposal requirements. This compound is not merely "toxic"; it is a precursor to specific hazardous decomposition products.[1]

PropertyValue / CharacteristicDisposal Implication
Functional Groups Nitrile (-CN), Pyridine Ring, Halogens (F, Cl, I)Requires segregation from acids; requires scrubbed incineration.
Reactivity Susceptible to Nucleophilic Aromatic Substitution (

); Light Sensitive (C-I bond)
Store in amber glass/HDPE; avoid strong nucleophiles in waste container.
Decomposition Thermal:

C (est)
Releases

,

,

,

,

.
Physical State Solid (typically off-white to yellow powder)Dispose of as solid hazardous waste unless dissolved.
The "Why" Behind the Protocol (Mechanistic Insight)
  • The Halogen Factor: Standard organic waste is often used as fuel blending for cement kilns. However, this compound contains Fluorine . Upon combustion, it generates Hydrofluoric Acid (HF), which corrodes standard combustion liners. Therefore, it must be flagged for incineration with caustic scrubbing .

  • The Nitrile Factor: Under acidic hydrolysis (e.g., mixing with waste

    
    ), the nitrile group can hydrolyze. While aryl nitriles are robust, the electron-deficient pyridine ring accelerates hydrolysis, potentially releasing trace cyanide or ammonium salts depending on pH. Segregation from acids is non-negotiable. 
    

Operational Disposal Workflow

This protocol is designed as a self-validating system. Each step includes a "Check" to ensure compliance before moving to the next.

Step 1: Waste Characterization & Segregation
  • Solid Waste: If the compound is pure or in solid residue form (e.g., filter cake, weighing paper), place it in a dedicated Wide-Mouth HDPE Jar .

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, DCM), it MUST go into the Halogenated Solvent stream.

    • Validation: Check the solvent.[2] If it is non-halogenated (e.g., Ethyl Acetate) but contains this compound, the entire mixture is now classified as Halogenated Waste .

Step 2: Container Selection & Packaging
  • Material: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage, though amber glass is acceptable for small quantities.

  • Headspace: Leave 10% headspace to accommodate potential off-gassing or thermal expansion.

Step 3: Labeling Strategy

Standard "Hazardous Waste" labels are insufficient. You must add specific constituent tags.

  • Primary Tag: "Hazardous Waste - Halogenated Organic."

  • Constituent Tag: "Contains: 2-Chloro-4-fluoro-5-iodonicotinonitrile."

  • Hazard Codes: Toxic, Irritant.

Step 4: The "Acid Check" (Critical)

Before adding this waste to a satellite accumulation container (bulk carboy), verify the carboy's pH history.

  • Protocol: Dip a pH strip into the waste stream.

  • Rule: If pH < 4, DO NOT ADD . The acidity poses a hydrolysis risk to the nitrile. Start a new, neutral halogenated waste container.

Visualization: Decision Logic & Workflows

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for determining the correct waste stream based on physical state and solvent composition.

DisposalTree Start Waste Generation: 2-Chloro-4-fluoro-5-iodonicotinonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Toxic/Halogenated) Solid->StreamA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Warning CRITICAL CHECK: Is pH < 4? SolventCheck->Warning Yes or No (Compound makes it Halogenated) StreamB Stream B: Halogenated Liquid Waste Stop STOP: Do Not Mix. Start New Container. Warning->Stop Yes (Acidic) Proceed Proceed to Stream B Warning->Proceed No (Neutral/Basic) Proceed->StreamB

Figure 2: Spill Response Protocol

Caption: Emergency workflow for solid spills to prevent environmental contamination and exposure.

SpillResponse Spill Spill Detected Evacuate 1. Isolate Area & Alert Personnel Spill->Evacuate PPE 2. Don PPE: Double Nitrile Gloves, N95/P100 Mask, Goggles Evacuate->PPE Contain 3. Cover with Absorbent Pads (Do not dry sweep) PPE->Contain Clean 4. Wet Wipe with Dilute Bleach (10%) Contain->Clean Disposal 5. Dispose Materials as Solid Hazardous Waste Clean->Disposal

[1][3][4][5][6]

Emergency & Compatibility Data

Chemical Compatibility Matrix

Use this table to determine what can and cannot be stored in the same secondary containment bin.

Chemical ClassCompatibilityAction
Strong Acids (

,

)
INCOMPATIBLE DANGER: Risk of HCN generation. Keep separate.
Strong Oxidizers (

, Nitrates)
INCOMPATIBLE Risk of exothermic reaction/fire.
Halogenated Solvents (DCM)COMPATIBLE Safe to mix in liquid waste streams.
Aqueous Bases (NaOH)Conditional May induce hydrolysis; safe for waste but may generate heat.
Spill Decontamination Logic

For trace residues on bench surfaces, a two-step wipe is recommended:

  • 10% Bleach Solution: Oxidizes trace cyanide potential and breaks down the organic matrix.

  • Water Rinse: Removes bleach residue and salts.

  • Solvent Wipe (Acetone): Removes the lipophilic halogenated residues that bleach missed. Collect all wipes into the solid hazardous waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • PubChem. (2023). Compound Summary: Halogenated Pyridines Safety Data. National Library of Medicine. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-4-fluoro-5-iodonicotinonitrile

Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intuitive. This guide provides essential, field-tested procedures for the safe handling and disposal of 2-Chloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intuitive. This guide provides essential, field-tested procedures for the safe handling and disposal of 2-Chloro-4-fluoro-5-iodonicotinonitrile, a halogenated pyridine derivative. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you, our scientific colleagues, with the knowledge to maintain a secure laboratory environment.

Immediate Safety Briefing: Understanding the Primary Hazards

2-Chloro-4-fluoro-5-iodonicotinonitrile is a compound that demands respect. Its hazard profile, derived from data on structurally similar chemicals, indicates significant risks upon exposure.[1][2] The primary dangers are associated with inhalation, skin contact, and potential long-term organ damage with repeated exposure.

Hazard ClassificationPictogramSignal WordKey Hazard Statements
Acute Toxicity (Inhalation) GHS07Danger H332: Harmful if inhaled.
Specific Target Organ Toxicity (Repeated Exposure) GHS08Danger H372: Causes damage to organs through prolonged or repeated exposure.
Skin Corrosion/Irritation GHS07Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation GHS07Warning H319: Causes serious eye irritation.[1][2]
Hazardous to the Aquatic Environment GHS09Warning H411: Toxic to aquatic life with long lasting effects.

The 'Why': A Mechanistic Approach to PPE Selection

Selecting the correct Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the specific chemical and physical properties of the substance. The multiple halogen atoms (Chloro, Fluoro, Iodo) and the nitrile group on the pyridine ring suggest reactivity and potential for systemic toxicity.

  • Engineering Controls as the First Defense : Before any discussion of PPE, the primary directive is to minimize exposure at its source. All handling of 2-Chloro-4-fluoro-5-iodonicotinonitrile, especially in its powdered form, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][4] This is a non-negotiable control to mitigate the significant inhalation hazard.

  • Respiratory Protection : While a fume hood is the primary control, respiratory protection may be required for specific scenarios such as cleaning up a large spill or if engineering controls fail. In such cases, a NIOSH-approved respirator with particulate filters (N95, R95, or P100) is necessary for handling the solid compound.[5] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit-testing.[3][6]

  • Eye and Face Protection : The risk of serious eye irritation necessitates robust protection.[1]

    • Minimum Requirement : ANSI Z87.1 compliant safety glasses with side shields.[7]

    • Recommended Standard : Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from dust and potential splashes.[6][7]

    • Elevated Risk : A face shield worn over chemical splash goggles is required when there is a significant risk of splashing or explosion.[6]

  • Hand Protection : The choice of glove material is critical. While nitrile gloves offer broad, short-term protection against many chemicals, halogenated compounds can be aggressive.[6]

    • Primary Recommendation : Butyl rubber or Viton® gloves are often recommended for handling halogenated pyridines.[3] Always consult the glove manufacturer's specific chemical resistance guide for breakthrough time data.

    • Best Practice - Double Gloving : Wearing two pairs of gloves is a prudent measure. This protects against undetected pinholes and allows for the safe removal of the outer, contaminated glove before touching clean surfaces or equipment.

  • Body Protection : A flame-resistant (FR) lab coat, compliant with NFPA 2112, should be worn and kept fully buttoned.[7] This provides a barrier against spills and prevents the contamination of personal clothing. Avoid wearing synthetic clothing, which can melt and adhere to the skin in a fire.[7] Always wear long pants and closed-toe, closed-heel shoes that completely cover the foot.[6]

Operational Plan: A Step-by-Step Handling Workflow

This protocol outlines the key steps for safely weighing the solid compound and preparing a solution.

Pre-Operation:

  • Ensure an emergency eyewash and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[3]

  • Designate a specific area within the fume hood for the handling procedure.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) and place them inside the fume hood.

Execution Workflow:

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_exit Exit Procedure prep 1. Verify Fume Hood Certification & Airflow don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep->don_ppe weigh 3. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh dissolve 4. Add to Solvent (Slowly, with stirring) weigh->dissolve waste 5. Segregate Waste (Solids, Liquids, Sharps) dissolve->waste decon 6. Decontaminate Surfaces & Equipment waste->decon doff_ppe 7. Doff PPE (Outer gloves first, then inner) decon->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for 2-Chloro-4-fluoro-5-iodonicotinonitrile.

Disposal Plan: Environmental Responsibility

Iodinated organic compounds can be persistent in the environment and are toxic to aquatic life.[8] Strict disposal protocols are mandatory to prevent environmental release.

  • Solid Waste :

    • All contaminated solid waste (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

    • The label should read "Hazardous Waste" and include the full chemical name: "2-Chloro-4-fluoro-5-iodonicotinonitrile".

  • Liquid Waste :

    • Collect all waste solutions containing the compound in a sealable, compatible, and airtight container.[3]

    • Label the container appropriately with "Hazardous Waste" and all chemical constituents.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers or acids.[3]

  • Critical Disposal Prohibitions :

    • DO NOT dispose of this chemical or its solutions down the drain.

    • DO NOT mix waste containing iodine with bleach, as this can generate toxic fumes.[9]

    • DO NOT attempt to autoclave waste containing this compound, as this can create hazardous iodine vapor.[9]

All waste must be disposed of through your institution's approved hazardous waste management program.[1]

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is vital.

Exposure ScenarioImmediate Response Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Minor Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the area thoroughly.
Major Spill Evacuate the immediate area, secure it, and contact your institution's Environmental Health & Safety (EHS) department immediately.[3]

By adhering to these detailed protocols, researchers can confidently and safely handle 2-Chloro-4-fluoro-5-iodonicotinonitrile, ensuring both personal safety and environmental stewardship.

References

  • SAFETY D
  • Standard Operating Procedure for Pyridine - Wayne St
  • Flame Resistant PPE | Department of Chemistry and Biochemistry - The Ohio St
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • Chemical Safety: Personal Protective Equipment.
  • 2-Chloro-4-iodonicotinonitrile SDS - ECHEMI.
  • SAFETY D
  • Safety D
  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T.
  • What should not go down the drain: time, money and contrast media - EPOS™.
  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University.

Sources

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